Hth-01-015
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDJDLAKKAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hth-01-015: A Deep Dive into a Selective NUAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Hth-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family kinase 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its place within the NUAK1 signaling pathway.
Core Quantitative Data
The following table summarizes the key quantitative metrics for this compound, facilitating a clear comparison of its potency and selectivity.
| Parameter | Value | Notes |
| NUAK1 IC50 | 100 nM | The half maximal inhibitory concentration against NUAK1.[1][2][3] |
| NUAK2 IC50 | >10 µM | Demonstrates over 100-fold selectivity for NUAK1 over the closely related NUAK2.[3] |
| Selectivity | Highly selective | No significant inhibition observed against a panel of 139 other kinases, including ten members of the AMPK family.[1][4] |
| Cellular Activity | 10 µM | Effective concentration used in various cellular assays to inhibit proliferation, migration, and invasion.[3][5] |
Mechanism of Action and Signaling Pathway
NUAK1 is a serine/threonine kinase that is activated by the tumor suppressor kinase LKB1.[6] It plays a crucial role in cellular processes such as cell adhesion, migration, and proliferation.[6][7] this compound exerts its effects by directly inhibiting the kinase activity of NUAK1. This inhibition prevents the phosphorylation of downstream NUAK1 substrates, most notably MYPT1 (myosin phosphate-targeting subunit 1) at serine 445.[3][6] The dephosphorylation of MYPT1 impacts cellular motility and proliferation.[6]
The following diagram illustrates the established NUAK1 signaling pathway and the point of intervention for this compound.
Caption: NUAK1 signaling pathway and this compound inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on NUAK1 kinase activity.
Materials:
-
Purified GST-NUAK1
-
Sakamototide substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing purified GST-NUAK1, Sakamototide substrate peptide, and varying concentrations of this compound in kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[8]
-
Wash the P81 paper extensively in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
Perform a final wash with acetone and allow the paper to air dry.[8]
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the impact of this compound on the proliferation of cancer cell lines.
Materials:
-
U2OS cells or Mouse Embryonic Fibroblasts (MEFs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells (e.g., 2000-3000 cells/well for U2OS or MEFs) in a 96-well plate and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO).[3]
-
Incubate the plates for a period of up to 5 days.[3]
-
At the end of the incubation period, add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Matrigel Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
U2OS cells
-
Growth-factor-reduced Matrigel invasion chambers (e.g., Corning BioCoat)
-
Serum-free DMEM with 1% BSA
-
DMEM with 10% FBS (chemoattractant)
-
This compound
Procedure:
-
Rehydrate the Matrigel invasion chambers according to the manufacturer's instructions.
-
Serum-starve U2OS cells for 2 hours.[3]
-
Resuspend the cells in serum-free DMEM with 1% BSA at a concentration of 2.5x10⁵ cells/mL.[3]
-
Add the cell suspension to the upper chamber of the Matrigel insert, including this compound (e.g., 10 µM) or a vehicle control.[3]
-
Add DMEM with 10% FBS to the lower chamber as a chemoattractant.[3]
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
Compare the number of invading cells in the this compound-treated wells to the control wells.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor like this compound.
Caption: A logical workflow for kinase inhibitor characterization.
References
- 1. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. selleckchem.com [selleckchem.com]
Hth-01-015: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hth-01-015 has emerged as a critical chemical probe for dissecting the cellular functions of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] Activated downstream of the LKB1 tumor suppressor kinase, NUAK1 is implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and polarity.[1][3] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Target and Mechanism of Action
This compound is a potent and highly selective inhibitor of NUAK1.[4][5] Its primary mechanism of action is the direct inhibition of the kinase activity of NUAK1, thereby preventing the phosphorylation of its downstream substrates.[1] One of the most well-characterized substrates of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1), and inhibition of MYPT1 phosphorylation at Serine 445 (Ser445) is a reliable marker of this compound activity in cellular contexts.[1][6]
Quantitative Analysis of Target Specificity and Selectivity
The selectivity of a chemical inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This compound has demonstrated exceptional selectivity for NUAK1 over other kinases, including the closely related NUAK2 and other members of the AMPK family.[1][7]
In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, NUAK1, and its closely related isoform, NUAK2.
| Kinase Target | IC50 (nM) | Fold Selectivity (NUAK2/NUAK1) |
| NUAK1 | 100 | >100 |
| NUAK2 | >10,000 |
Table 1: In Vitro Inhibitory Potency of this compound. Data sourced from multiple studies highlighting the potent and selective inhibition of NUAK1.[1][4][6][8]
Broad Kinase Panel Profiling
To further establish its selectivity, this compound was screened against a large panel of 139 different protein kinases. At a concentration of 1 µM, this compound did not significantly inhibit the activity of any of the other kinases tested, underscoring its remarkable specificity for NUAK1.[1][8][9]
Experimental Protocols
The following sections detail the methodologies used to characterize the specificity and cellular effects of this compound.
In Vitro Kinase Assay for IC50 Determination
This protocol is used to determine the concentration of this compound required to inhibit 50% of NUAK1 or NUAK2 kinase activity.
Materials:
-
Recombinant GST-tagged NUAK1 or NUAK2
-
Sakamototide peptide substrate
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up kinase reactions in a final volume of 50 µL containing kinase reaction buffer, 200 µM Sakamototide, 100 µM [γ-³²P]ATP, and the desired concentration of this compound or DMSO vehicle control.[1][9]
-
Initiate the reaction by adding recombinant NUAK1 or NUAK2.
-
Incubate the reactions for 30 minutes at 30°C.[4]
-
Terminate the reactions by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.[4]
-
Wash the P81 papers three times in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[4]
-
Quantify the incorporation of ³²P into the Sakamototide substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[1][9]
Cellular Assay for MYPT1 Phosphorylation
This western blot-based assay assesses the ability of this compound to inhibit NUAK1 activity in a cellular context by measuring the phosphorylation of its substrate, MYPT1.
Materials:
-
Cell line of interest (e.g., U2OS, HEK-293)[1]
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total MYPT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified duration.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated MYPT1 to total MYPT1.
Cell Proliferation Assay
This assay measures the effect of this compound on cell viability and growth over time.
Materials:
-
Cell line of interest (e.g., U2OS, MEFs)[1]
-
This compound
-
Cell proliferation assay kit (e.g., MTS or WST-1 based)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere, treat them with a range of this compound concentrations or DMSO.
-
Incubate for the desired time course (e.g., 24, 48, 72 hours).
-
At each time point, add the cell proliferation reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its characterization.
Caption: LKB1-NUAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the specificity and cellular effects of this compound.
Conclusion
This compound is a highly specific and potent inhibitor of NUAK1, making it an invaluable tool for the scientific community. Its well-characterized selectivity, supported by extensive in vitro and cellular data, allows for the precise interrogation of NUAK1-mediated signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the diverse biological roles of NUAK1 in health and disease.
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
The Biological Impact of NUAK1 Inhibition by Hth-01-015: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, has emerged as a significant regulator of cellular processes implicated in cancer progression, including cell proliferation, migration, and survival. Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the biological role of NUAK1 inhibition by Hth-01-015, a potent and selective small molecule inhibitor. We will delve into the core signaling pathways, present quantitative data on the inhibitor's effects, detail key experimental protocols, and provide visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to NUAK1 and the Inhibitor this compound
NUAK1 is a serine/threonine kinase that is activated downstream of the tumor suppressor kinase LKB1.[1] It plays a crucial role in various cellular functions, and its dysregulation has been linked to several cancers.[1] this compound is a highly selective inhibitor of NUAK1.[2]
Quantitative Data on this compound Activity
The efficacy of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Notes | Reference |
| NUAK1 IC50 | 100 nM | In vitro kinase assay | [2][3][4] |
| NUAK2 IC50 | >10 µM | Demonstrates >100-fold selectivity for NUAK1 over NUAK2 | [2][3] |
| Cell Line | Assay | Treatment | Effect | Reference |
| U2OS (Osteosarcoma) | Proliferation | 10 µM this compound | Suppressed proliferation to a similar extent as NUAK1 shRNA knockdown. | [2] |
| MEFs (Mouse Embryonic Fibroblasts) | Proliferation | 10 µM this compound | Suppressed proliferation to the same extent as NUAK1-knockout. | [2] |
| WPMY-1 (Prostate Stromal Cells) | Proliferation (Ki-67 mRNA) | 10 µM this compound (24h) | ~60% decrease in Ki-67 mRNA levels. | [5] |
| WPMY-1 (Prostate Stromal Cells) | Proliferation (EdU assay) | 10 µM this compound (36h) | ~51% decrease in proliferation rate. | [5] |
| MEFs | Migration (Wound Healing) | 10 µM this compound | Significantly inhibits migration, comparable to NUAK1-knockout. | [2] |
| U2OS | Invasion (Matrigel) | 10 µM this compound | Markedly inhibits invasiveness, similar to NUAK1 knockdown. | [2] |
| HEK-293 | MYPT1 Phosphorylation (Ser445) | 10 µM this compound | Partial inhibition of MYPT1 phosphorylation. | [2] |
Signaling Pathways Modulated by NUAK1 Inhibition
NUAK1 is a key node in a complex signaling network. Its inhibition by this compound perturbs several downstream pathways critical for cell function and disease progression.
The LKB1-NUAK1-MYPT1 Axis
The most well-characterized pathway involves the upstream kinase LKB1, which phosphorylates and activates NUAK1.[1] Activated NUAK1, in turn, phosphorylates Myosin Phosphatase Target Subunit 1 (MYPT1) at Ser445.[2] This phosphorylation inhibits the activity of the myosin phosphatase complex, leading to increased phosphorylation of myosin light chain and subsequent regulation of cell adhesion and migration.[2]
NUAK1 and p53 Regulation
NUAK1 has been shown to directly interact with and phosphorylate the tumor suppressor protein p53.[6] This phosphorylation can lead to the activation of p53 and subsequent cell cycle arrest, highlighting a complex, context-dependent role for NUAK1 in cancer biology.[6]
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. MYOSIN PHOSPHATASE TARGETING SUBUNIT1 REGULATES MITOSIS BY ANTAGONIZING POLO-LIKE KINASE1 - PMC [pmc.ncbi.nlm.nih.gov]
Hth-01-015: A Technical Guide to a Selective NUAK1 Probe in the LKB1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hth-01-015 is a potent and highly selective chemical probe for NUAK1 (NUAK family SNF1-like kinase 1), a serine/threonine kinase that functions as a critical downstream effector of the LKB1 tumor suppressor kinase.[1][2] While not a direct inhibitor of LKB1, this compound serves as an invaluable tool for dissecting the specific roles of NUAK1 within the broader LKB1 signaling network. This pathway is integral to regulating cellular processes such as cell adhesion, polarity, migration, and proliferation.[1] Dysregulation of the LKB1-NUAK1 axis has been implicated in various diseases, including cancer. This guide provides an in-depth technical overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its application in studying the LKB1 signaling cascade.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Notes |
| IC50 (NUAK1) | 100 nM | Recombinant GST-NUAK1 | In vitro kinase assay with 100 µM ATP.[1] |
| IC50 (NUAK2) | >10 µM | Recombinant GST-NUAK2 | Demonstrates >100-fold selectivity for NUAK1 over NUAK2.[1] |
| Kinase Selectivity | Highly selective for NUAK1 | Panel of 139 other kinases | At 1 µM, this compound does not significantly inhibit other kinases, including 10 members of the AMPK family.[1] |
| Cellular Potency | 3-10 µM | HEK293, U2OS, MEFs | Concentration required for maximal suppression of MYPT1 phosphorylation at Ser445 in cells.[1] |
Effects of this compound on Cellular Processes
| Cellular Process | Effect | Cell Line | Notes |
| MYPT1 Phosphorylation | Inhibition | HEK293, U2OS, MEFs | This compound blocks the phosphorylation of MYPT1 at Ser445, a direct substrate of NUAK1.[1][2] |
| Cell Migration | Inhibition | Mouse Embryonic Fibroblasts (MEFs) | Effect is comparable to NUAK1 knockout.[1] |
| Cell Proliferation | Inhibition | MEFs and U2OS cells | Effect is comparable to NUAK1 knockout or shRNA knockdown.[1] |
| Cell Invasion | Impaired | U2OS cells | Assessed in a 3D cell invasion assay.[1] |
Experimental Protocols
In Vitro NUAK1 Kinase Assay
This protocol is adapted from the methods used in the initial characterization of this compound.[1]
Materials:
-
Recombinant active GST-NUAK1
-
Sakamototide peptide substrate (ALNRTSSDSALHRRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
100 µM unlabeled ATP
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, 200 µM Sakamototide, and the desired concentration of this compound or DMSO vehicle control.
-
Add recombinant GST-NUAK1 to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration of 100 µM.
-
Incubate the reaction for 20 minutes at 30°C with gentle agitation.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO-treated control and plot the results to determine the IC50 value.
Western Blotting for Phospho-MYPT1 (Ser445)
This protocol allows for the assessment of this compound activity in a cellular context.[1]
Materials:
-
Cells of interest (e.g., HEK293, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against phospho-MYPT1 (Ser445)
-
Primary antibody against total MYPT1 (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 16 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to confirm equal loading.
Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on cell migration.[1]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other adherent cell line
-
6-well plates
-
Sterile p200 pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing the desired concentration of this compound or DMSO.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours.
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
3D Cell Invasion Assay
This assay assesses the impact of this compound on the invasive potential of cancer cells.[1]
Materials:
-
U2OS cells or other invasive cancer cell line
-
Matrigel invasion chambers (e.g., Transwell inserts with an 8 µm pore size)
-
Serum-free media
-
Media containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's instructions.
-
Resuspend cells in serum-free media containing the desired concentration of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the insert.
-
Add media containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope to quantify invasion.
Mandatory Visualizations
Caption: LKB1-NUAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound as a NUAK1 probe.
Caption: Logical framework for using this compound to probe NUAK1 function.
References
Hth-01-015: A Potent and Selective NUAK1 Inhibitor for Investigating Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hth-01-015 is a potent and selective small molecule inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] This technical guide provides a comprehensive overview of the function of this compound in cell signaling, with a focus on its mechanism of action, its effects on cellular processes, and its potential as a research tool and therapeutic lead. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of studies utilizing this compound.
Introduction to this compound and its Target, NUAK1
This compound is a valuable chemical probe for elucidating the physiological roles of NUAK1.[3] NUAK1 is a serine/threonine kinase that is activated by the tumor suppressor kinase LKB1.[3] It has been implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and survival.[3][4] Dysregulation of NUAK1 signaling has been linked to several diseases, including cancer.[2][5]
This compound exhibits high selectivity for NUAK1, with an in vitro IC50 of 100 nM.[1][2] It shows over 100-fold greater selectivity for NUAK1 compared to the closely related NUAK2 and does not significantly inhibit a panel of 139 other kinases, including ten members of the AMPK family.[1][2][3] This high selectivity makes this compound a precise tool for studying NUAK1-specific functions.
The LKB1-NUAK1 Signaling Pathway
The primary known upstream activator of NUAK1 is the tumor suppressor kinase LKB1.[3] Upon activation by LKB1, NUAK1 phosphorylates a range of downstream substrates, thereby modulating their activity and influencing various cellular functions.
A key and well-characterized downstream substrate of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1), a regulatory subunit of the myosin phosphatase complex.[3] NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445).[3] This phosphorylation event is a critical node in the regulation of cellular processes such as cell adhesion and migration.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on NUAK1 activity translate into measurable changes in cellular behavior. The following tables summarize key quantitative data from studies using this inhibitor.
Table 1: In Vitro Kinase Inhibition
| Target | This compound IC50 | Selectivity | Reference |
| NUAK1 | 100 nM | >100-fold vs NUAK2 | [1][3] |
| NUAK2 | >10 µM | [3] |
Table 2: Effects on Cellular Processes
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| U2OS | Proliferation | 10 µM | Suppression of proliferation to a similar extent as NUAK1 shRNA knockdown. | [3][6] |
| MEFs | Proliferation | 10 µM | Suppression of proliferation to a similar extent as NUAK1 knockout. | [3][6] |
| MEFs | Migration (Wound Healing) | 10 µM | Significant inhibition of cell migration. | [3] |
| U2OS | Invasion (Transwell) | 10 µM | Marked inhibition of cell invasion. | [3][6] |
| U2OS | Mitosis | Not specified | Markedly restricted cells from entering mitosis. | [1] |
| WPMY-1 | Proliferation | 10 µM | 51% decrease in proliferation rate. | [7] |
| WPMY-1 | Apoptosis | 10 µM | 4.9-fold increase in apoptotic cells. | [7] |
| WPMY-1 | Cell Death | 10 µM | 16.1-fold increase in dead cells. | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed to assess the function of this compound.
In Vitro Kinase Assay
This protocol is adapted from Banerjee et al., 2014.[1]
Objective: To determine the in vitro inhibitory activity of this compound against purified NUAK1.
Materials:
-
Purified GST-tagged NUAK1
-
Sakamototide peptide substrate
-
[γ-³²P]ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up the kinase reaction in a final volume of 50 µL containing assay buffer, purified GST-NUAK1, Sakamototide substrate, and the desired concentration of this compound or DMSO vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in 50 mM orthophosphoric acid.
-
Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a final rinse with acetone.
-
Allow the paper to air dry.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
This protocol is based on the methods described in Banerjee et al., 2014.[3][6]
Objective: To assess the effect of this compound on the proliferation of cultured cells.
Materials:
-
U2OS or MEF cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control.
-
Incubate the plates for the desired duration (e.g., up to 5 days).
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control.
Cell Migration Assay (Wound Healing Assay)
This protocol is a standard method for assessing cell migration.[3]
Objective: To evaluate the effect of this compound on the migratory capacity of cells.
Materials:
-
MEF cells
-
Complete growth medium
-
Culture-Insert 2 Well (e.g., from Ibidi) or a sterile pipette tip
-
This compound
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed cells into a culture dish or a 2-well culture insert to create a confluent monolayer.
-
If using a culture insert, gently remove it to create a defined cell-free gap. If using a pipette tip, create a scratch in the monolayer.
-
Wash the cells with PBS to remove debris.
-
Add fresh medium containing this compound or DMSO vehicle control.
-
Place the dish on a microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images of the wound area at regular intervals (e.g., every hour) for 12-24 hours.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure and compare between treated and control groups.
Cell Invasion Assay (Transwell Assay)
This protocol is based on the methods described in Banerjee et al., 2014.[3][6]
Objective: To measure the invasive potential of cells through an extracellular matrix.
Materials:
-
U2OS cells
-
Serum-free medium and medium with 10% FBS
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend serum-starved cells in serum-free medium containing this compound or DMSO vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several fields of view using a microscope.
-
Compare the number of invaded cells between the treated and control groups.
Broader Context in Cell Signaling and Drug Development
The LKB1-NUAK1 signaling axis is increasingly recognized for its role in cancer biology. NUAK1 has been shown to be overexpressed in several cancers and its inhibition can suppress tumor growth.[2][8] Therefore, this compound and other NUAK1 inhibitors are valuable tools for preclinical studies aimed at validating NUAK1 as a therapeutic target.
Furthermore, recent studies have begun to uncover the interplay between NUAK1 and other major signaling pathways, such as the mTOR pathway.[4] this compound can be used to dissect these complex signaling networks and to explore the potential for combination therapies.
Conclusion
This compound is a highly selective and potent inhibitor of NUAK1 that serves as an indispensable tool for researchers in cell signaling and drug development. Its ability to specifically target NUAK1 allows for the precise dissection of its roles in various cellular processes. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to contribute to a deeper understanding of NUAK1 biology and its therapeutic potential.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 8. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
Hth-01-015: A Selective Probe for Interrogating NUAK1 Signaling within the AMPK Family
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hth-01-015 is a potent and highly selective small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on the NUAK1 signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate its use as a chemical probe in research and drug development. Notably, while NUAK1 is part of the broader AMPK family, this compound exhibits remarkable selectivity for NUAK1 and does not significantly inhibit the core AMPK enzyme or other members of the family.[2][3][5][6][7][8]
Introduction to this compound and the AMPK Family
The AMP-activated protein kinase (AMPK) family comprises a group of serine/threonine kinases that act as crucial regulators of cellular energy homeostasis and metabolism.[2][3][5][9] This family includes the canonical AMPK heterotrimer as well as several AMPK-related kinases, including the NUAK subfamily, which consists of NUAK1 and NUAK2.[1][2][3][5] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in a variety of cellular processes, including cell adhesion, polarity, proliferation, and tumorigenesis.[2][3][5]
This compound has emerged as a critical tool for dissecting the specific functions of NUAK1 due to its high potency and selectivity.[4] It allows for the targeted inhibition of NUAK1, enabling researchers to delineate its roles independently of other AMPK family members.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.
| Target | Parameter | Value | Reference |
| NUAK1 | IC50 | 100 nM | [1][2][3][4][6][7][8][10][11] |
| NUAK2 | IC50 | >10 µM | [1][2][4][12] |
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Family | Number of Kinases Tested | Inhibition at 1 µM this compound | Reference |
| AMPK Family (excluding NUAK1) | 10 | No significant inhibition | [2][3][5][7][8] |
| Other Kinases | 139 | No significant inhibition | [2][3][5][7][8] |
Table 2: Selectivity Profile of this compound
Signaling Pathway of this compound Action
This compound exerts its effects by directly inhibiting the kinase activity of NUAK1. A primary and well-characterized downstream substrate of NUAK1 is the Myosin Phosphatase Targeting Subunit 1 (MYPT1).[1][2][3][5][9] NUAK1 phosphorylates MYPT1 at Ser445, and this phosphorylation event is robustly inhibited by this compound in various cell lines.[1][2][3][5]
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro NUAK1 Kinase Assay
This protocol describes the methodology to determine the in vitro inhibitory activity of this compound against purified NUAK1.
Materials:
-
Purified GST-NUAK1 enzyme
-
Sakamototide peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up the kinase reactions in a 50 µL final volume containing kinase reaction buffer, GST-NUAK1, Sakamototide substrate, and the desired concentration of this compound or DMSO vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions for 30 minutes at 30°C.[10]
-
Terminate the reactions by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.[10]
-
Immediately immerse the P81 papers in 50 mM orthophosphoric acid.[10]
-
Wash the papers three times with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Perform a final rinse with acetone (B3395972) and allow the papers to air dry.[10]
-
Quantify the incorporated radioactivity using a scintillation counter (Cerenkov counting).[10][11]
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.
Caption: In vitro kinase assay workflow.
Cellular Proliferation Assay
This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cell lines such as U2OS.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar assay kit
Procedure:
-
Seed U2OS cells into a 96-well plate at a density of 2,000 cells per well.[2][10]
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) or DMSO as a vehicle control.[2][10]
-
At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
Caption: Cell proliferation assay workflow.
Cellular Effects of this compound
In cellular contexts, this compound has been demonstrated to recapitulate the effects of NUAK1 knockdown or knockout.[2] These effects include:
-
Inhibition of MYPT1 Phosphorylation: Treatment of cells with this compound leads to a dose-dependent decrease in the phosphorylation of MYPT1 at Ser445.[1][2]
-
Suppression of Cell Proliferation: this compound inhibits the proliferation of various cell lines, including U2OS and mouse embryonic fibroblasts (MEFs).[2][9][10]
-
Inhibition of Cell Migration and Invasion: The inhibitor has been shown to suppress cell migration in wound-healing assays and inhibit the invasive potential of cancer cells in 3D Matrigel assays.[2][10]
-
Mitotic Arrest: this compound can restrict cells from entering mitosis.[10]
Conclusion
This compound is a highly selective and potent inhibitor of NUAK1, a member of the AMPK-related kinase family. Its specificity makes it an invaluable tool for elucidating the specific biological functions of NUAK1. This document provides the necessary technical information, including quantitative data, experimental protocols, and pathway diagrams, to guide researchers in utilizing this compound for their studies. The clear distinction between its potent effect on NUAK1 and its lack of activity against the core AMPK enzyme underscores its utility as a specific chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. HTH 01-015 | NUAKs | Tocris Bioscience [tocris.com]
- 9. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. targetmol.com [targetmol.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Hth-01-015: A Selective NUAK1 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hth-01-015 is a potent and highly selective small-molecule inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family. Emerging research has identified NUAK1 as a critical regulator of cell adhesion, migration, proliferation, and survival, making it a compelling target for therapeutic intervention in oncology and other diseases. This technical guide provides a comprehensive overview of the preliminary research applications of this compound, including its mechanism of action, quantitative biological activities, and detailed experimental protocols for its use in preclinical studies.
Introduction
NUAK1, also known as ARK5, is activated downstream of the tumor suppressor kinase LKB1. It plays a pivotal role in cellular processes by phosphorylating key substrates, most notably MYPT1 (myosin phosphatase-targeting subunit 1) at serine 445 (Ser445). This phosphorylation event inhibits myosin phosphatase activity, thereby influencing cell adhesion and motility. Given its role in promoting cell survival and proliferation, NUAK1 has garnered significant interest as a potential therapeutic target. This compound has been developed as a selective chemical probe to investigate the biological functions of NUAK1.
Mechanism of Action
This compound exerts its biological effects through the direct and selective inhibition of the kinase activity of NUAK1. It exhibits high potency against NUAK1 with an IC50 of 100 nM and demonstrates remarkable selectivity, with over 100-fold greater potency for NUAK1 compared to the closely related NUAK2.[1][2] The inhibitory activity of this compound has been shown to effectively suppress the downstream signaling of NUAK1, primarily through the inhibition of MYPT1 phosphorylation at Ser445.[3][4]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Selectivity vs. NUAK2 | Reference |
| NUAK1 | 100 | >100-fold | [1][2] |
| NUAK2 | >10,000 | - | [1][2] |
Table 2: Effects on Cell Viability and Proliferation in WPMY-1 Cells
| Concentration (µM) | Fold Increase in Apoptotic Cells (vs. Control) | Fold Increase in Dead Cells (vs. Control) | Reduction in Proliferation Rate (%) | Reference |
| 2.5 | 1.6 | 2.5 | Not significant | [5] |
| 10 | 4.9 | 16.1 | 51 | [5] |
Signaling Pathway
The primary signaling pathway affected by this compound is the LKB1-NUAK1 axis. A simplified representation of this pathway is depicted below.
Figure 1. Simplified NUAK1 signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Kinase Assay
This protocol describes the measurement of NUAK1 kinase activity in the presence of this compound.
Materials:
-
Purified GST-NUAK1 enzyme
-
Sakamototide substrate peptide
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up kinase reactions in a 50 µL volume containing purified GST-NUAK1, Sakamototide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in 50 mM orthophosphoric acid.
-
Wash the P81 paper three times with 50 mM orthophosphoric acid.
-
Rinse the P81 paper once with acetone and allow it to air dry.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the dose-response curve to determine the IC50 value.[1]
Cell Proliferation Assay (CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay)
This protocol outlines the procedure for assessing the effect of this compound on cell proliferation.
Materials:
-
U2OS cells or Mouse Embryonic Fibroblasts (MEFs)
-
Complete growth medium
-
This compound
-
96-well plates
-
CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit (Promega)
-
Plate reader
Procedure:
-
Seed 2,000 U2OS cells or 3,000 MEFs per well in a 96-well plate in complete growth medium.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plates for 5 days.
-
Add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
The amount of formazan (B1609692) product is directly proportional to the number of living cells.[1]
Cell Invasion Assay (3D Matrigel™ Transwell® Invasion Assay)
This protocol details the assessment of the effect of this compound on cancer cell invasion.
Materials:
-
U2OS cells
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
This compound
-
Matrigel™ invasion chambers (24-well format)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel™ invasion chambers according to the manufacturer's instructions.
-
Serum-starve U2OS cells for 2 hours.
-
Harvest the cells and resuspend them in serum-free DMEM at a concentration of 2.5 x 10⁵ cells/mL.
-
Add 2.5 x 10⁵ cells to the upper chamber of the Matrigel™ insert.
-
Add DMEM containing 10% FBS to the lower chamber as a chemoattractant.
-
Add this compound (e.g., 10 µM) or DMSO to both the upper and lower chambers.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of invading cells in several microscopic fields.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Figure 2. Cell Proliferation Assay Workflow.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.co.uk [promega.co.uk]
- 5. corning.com [corning.com]
Hth-01-015 (CAS: 1613724-42-7): A Deep Dive into the Selective NUAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Hth-01-015, a potent and selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1). This document collates critical data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications to support ongoing and future research endeavors.
Core Properties and In Vitro Activity
This compound is a small molecule inhibitor with the chemical formula C₂₆H₂₈N₈O and a molecular weight of 468.55 g/mol .[1][2] It is a potent, ATP-competitive inhibitor of NUAK1.[3]
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1613724-42-7 | [4] |
| Molecular Formula | C₂₆H₂₈N₈O | [1] |
| Molecular Weight | 468.55 g/mol | [1] |
| Appearance | White to light brown powder | [2][5] |
| Solubility | Soluble in DMSO (5 mg/mL, with warming) | [2][5] |
| Purity | ≥98% (HPLC) | [2][5] |
| NUAK1 IC₅₀ | 100 nM | [3][4][6][7] |
| NUAK2 IC₅₀ | >10 µM | [3][4][6] |
| Selectivity | >100-fold for NUAK1 over NUAK2 | [4][6] |
This compound demonstrates remarkable selectivity for NUAK1. In a broad kinase panel screen of 139 other protein kinases, this compound did not significantly inhibit the activity of other kinases, including ten members of the AMPK family.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of NUAK1. NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is activated by the tumor suppressor kinase LKB1.[2][3] A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[3][4] NUAK1 phosphorylates MYPT1 at Serine 445, which in turn regulates cellular processes such as cell adhesion, migration, and proliferation.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily adapted from Banerjee et al., 2014.[3]
In Vitro Kinase Inhibition Assay
This assay quantifies the inhibitory effect of this compound on NUAK1 kinase activity.
Methodology:
-
Recombinant wild-type GST-NUAK1 is assayed in the presence of varying concentrations of this compound.
-
The reaction mixture contains 200 µM of the substrate peptide Sakamototide and 100 µM of [γ-³²P]ATP.
-
Reactions are carried out in a 50 μL volume for 30 minutes at 30°C.
-
Reactions are terminated by spotting 40 μL of the reaction mix onto P81 phosphocellulose paper and immersing it in 50 mM orthophosphoric acid.
-
The P81 papers are washed three times with 50 mM orthophosphoric acid, followed by a rinse with acetone, and then air-dried.
-
The incorporation of ³²P into the substrate is quantified by Cerenkov counting.
-
IC₅₀ values are determined by plotting the percentage of kinase activity relative to a DMSO-treated control against the inhibitor concentration using non-linear regression analysis.[3][4][8]
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
U2OS or Mouse Embryonic Fibroblast (MEF) cells are seeded in 96-well plates (2000 cells/well for U2OS, 3000 cells/well for MEFs).
-
Cells are treated with 10 µM this compound or a vehicle control (DMSO).
-
The proliferation assay is conducted over a period of 5 days.
-
Cell viability is measured colorimetrically using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit according to the manufacturer's protocol.[3][4][6]
Wound-Healing (Migration) Assay
This assay evaluates the impact of this compound on cell migration.
Methodology:
-
MEFs are seeded in a 12-well plate containing culture inserts to create a defined gap.
-
Cells are treated with 10 µM this compound or a vehicle control one hour prior to the start of the assay.
-
The inserts are removed, and the migration of cells into the gap is monitored over 15-20 hours using time-lapse microscopy.[3]
3D Cell Invasion Assay
This assay measures the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Methodology:
-
The assay is performed using a growth-factor-reduced Matrigel™ invasion chamber.
-
U2OS cells are serum-deprived for 2 hours.
-
2.5 x 10⁵ cells suspended in DMEM with 1% BSA are added to the upper chamber.
-
The lower chamber contains DMEM with 10% FBS as a chemoattractant.
-
Both chambers contain 10 µM this compound or a vehicle control.
-
The chambers are incubated for 16 hours at 37°C in 5% CO₂.
-
Non-invading cells are removed from the upper surface of the filter.
-
Cells that have invaded to the lower surface are fixed and stained for quantification.[3][6]
Cellular Effects and Therapeutic Potential
In cellular assays, this compound has been shown to:
-
Inhibit the phosphorylation of MYPT1 at Serine 445 in various cell lines.[3][4]
-
Inhibit the migration of MEFs in wound-healing assays.[3]
-
Impair the invasive potential of U2OS cells in 3D Matrigel assays.[3][6]
These findings suggest that this compound is a valuable chemical probe for elucidating the biological functions of NUAK1. Given the role of NUAK1 in processes such as tumorigenesis, senescence, and cell adhesion, selective inhibitors like this compound hold potential for further investigation in drug discovery and development.[1][3]
References
- 1. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Hth-01-015: A Selective Inhibitor of NUAK1 Kinase
Abstract
Hth-01-015 is a potent and highly selective small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase-1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization and use. This compound serves as a critical chemical probe for elucidating the physiological and pathological roles of NUAK1, a kinase implicated in processes such as cell migration, proliferation, and invasion.[2][4][5][6]
Introduction
NUAK1, also known as ARK5, is a serine/threonine kinase activated by the tumor suppressor kinase LKB1.[2][3] Emerging evidence highlights the importance of the LKB1-NUAK1 signaling pathway in regulating cell adhesion, Myc-driven tumorigenesis, and senescence.[5][7] The development of selective inhibitors is crucial for dissecting the specific functions of NUAK family members. This compound was identified as a selective inhibitor of NUAK1, with over 100-fold selectivity against the closely related NUAK2.[1][2][3] This selectivity allows for precise investigation into the NUAK1-dependent cellular processes.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of NUAK1. The primary downstream target of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), a key regulator of cellular contractility and motility.[2][6] NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445).[2][6] this compound effectively blocks this phosphorylation event in various cell lines, phenocopying the effects of NUAK1 gene knockout or knockdown.[2][6][7]
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro kinase assays and its effects on cellular functions have been assessed in various cell lines.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Selectivity (NUAK2/NUAK1) |
| NUAK1 | 100 | >100-fold |
| NUAK2 | >10,000 | - |
| Data sourced from Banerjee et al., 2014.[2][3] |
Table 2: Cellular Activity
| Cell Line | Assay | Concentration | Effect |
| U2OS | Proliferation | 10 µM | Inhibition comparable to NUAK1 shRNA knockdown.[2][3] |
| MEFs | Proliferation | 10 µM | Inhibition comparable to NUAK1 knockout.[2] |
| U2OS | Cell Invasion (3D Matrigel) | 10 µM | Marked inhibition.[2][3] |
| MEFs | Cell Migration (Wound Healing) | 10 µM | Significant inhibition.[2] |
| MEFs: Mouse Embryonic Fibroblasts; U2OS: Human Osteosarcoma Cell Line. |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
In Vitro NUAK1/NUAK2 Kinase Assay
This protocol describes the measurement of NUAK1 and NUAK2 kinase activity and their inhibition by this compound using a radioactive ATP incorporation assay.
Protocol:
-
Reaction Setup: Prepare a 50 µL reaction volume containing purified GST-NUAK1 or GST-NUAK2, 200 µM Sakamototide substrate peptide, 100 µM [γ-³²P]ATP, and the desired concentration of this compound (or DMSO as a vehicle control).[2][8]
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[1]
-
Termination: Terminate the reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper.[1]
-
Washing: Immediately immerse the P81 paper in 50 mM orthophosphoric acid. Wash three times in fresh 50 mM orthophosphoric acid, followed by a single rinse in acetone.[1]
-
Drying: Air dry the P81 paper.
-
Quantification: Measure the incorporation of radioactive ³²P into the Sakamototide substrate by Cerenkov counting.[1][4]
-
Data Analysis: Plot the percentage of kinase activity relative to the DMSO control against the inhibitor concentration. Determine the IC50 value using non-linear regression analysis with software such as GraphPad Prism.[2][8]
Cell Proliferation Assay
This protocol outlines the procedure for assessing the effect of this compound on the proliferation of U2OS cells and Mouse Embryonic Fibroblasts (MEFs).
Protocol:
-
Cell Seeding: Seed U2OS cells at a density of 2,000 cells per well or MEFs at 3,000 cells per well in a 96-well plate.[1]
-
Treatment: Add this compound (e.g., at 10 µM) or DMSO vehicle control to the appropriate wells.
-
Incubation: Culture the cells for 5 days.[1]
-
Measurement: Assess cell proliferation colorimetrically using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit, following the manufacturer's instructions.[1][4] This assay measures the conversion of a tetrazolium compound into a formazan (B1609692) product by metabolically active cells.
-
Data Analysis: Quantify the absorbance at the appropriate wavelength, which is proportional to the number of viable cells. Compare the proliferation of treated cells to control cells.
3D Cell Invasion Assay
This protocol is used to evaluate the impact of this compound on the invasive potential of U2OS cells through a Matrigel matrix.
Protocol:
-
Chamber Preparation: Use Matrigel-coated invasion chambers (e.g., Transwell inserts).
-
Cell Seeding: Seed U2OS cells in the upper chamber in serum-free media.
-
Treatment: Add this compound (10 µM) or DMSO control to both the upper and lower wells. The lower well contains media with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: Incubate the chambers for 16 hours at 37°C in 5% CO₂.[3]
-
Cell Removal: Remove non-invaded cells from the upper surface of the filter by scraping with a cotton swab.[3]
-
Staining: Fix and stain the cells that have migrated to the lower face of the filter using a staining kit (e.g., Reastain Quick-Diff kit).[3]
-
Imaging and Quantification: Capture images of the stained, invaded cells (e.g., at ×10 magnification) and quantify the number of cells to determine the extent of invasion.[3]
Selectivity and Validation
The selectivity of this compound is a key attribute. In a broad kinase panel screening, this compound (at 1 µM) did not significantly inhibit the activity of 139 other kinases, including ten members of the AMPK family.[2]
Further validation of its on-target effect in cells was achieved using an inhibitor-resistant NUAK1 mutant. A single point mutation (A195T) in NUAK1 renders the kinase approximately 50-fold resistant to this compound without affecting its basal activity.[2][6] In cells overexpressing this drug-resistant NUAK1[A195T], this compound failed to suppress the phosphorylation of MYPT1 at Ser445, confirming that the compound's cellular effects are mediated through NUAK1 inhibition.[2][6]
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of NUAK1. Its ability to specifically target NUAK1 in vitro and in cells makes it an invaluable tool for researchers in oncology, cell biology, and drug development to investigate the roles of NUAK1 signaling in health and disease. The detailed protocols provided herein offer a guide for its effective use and characterization in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. [PDF] Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 6. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
Methodological & Application
HTH-01-015: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-01-015 is a potent and selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] It demonstrates high selectivity for NUAK1 with an IC50 of 100 nM, showing over 100-fold greater potency against NUAK1 than NUAK2.[1][3] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell proliferation, migration, and invasion. Additionally, it outlines the key signaling pathway affected by this inhibitor.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the kinase activity of NUAK1.[3] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a role in various cellular processes.[1][4] A primary and well-characterized downstream target of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[1][3] this compound treatment leads to the inhibition of NUAK1-mediated phosphorylation of MYPT1 at Serine 445.[1][3] This disruption of the LKB1-NUAK1-MYPT1 signaling axis has been shown to impact cell proliferation, migration, and invasion.[3][4]
Signaling Pathway Diagram
Caption: this compound inhibits NUAK1, preventing MYPT1 phosphorylation.
Quantitative Data Summary
| Cell Line | Assay | Concentration | Duration | Result | Reference |
| U2OS | Proliferation | 10 µM | 5 days | Proliferation suppressed to a similar extent as NUAK1 shRNA knockdown. | [1][3] |
| MEFs | Proliferation | 10 µM | 5 days | Proliferation suppressed to a similar extent as NUAK1 knockout. | [1][3] |
| WPMY-1 | Proliferation | 10 µM | 24 hours | 51% reduction in proliferation rate. | [5][6] |
| WPMY-1 | Proliferation | 2.5 µM | 24 hours | No significant reduction in proliferation rate. | [5][6] |
| U2OS | Invasion (Matrigel) | 10 µM | 16 hours | Markedly inhibited invasiveness. | [1] |
| MEFs | Migration (Wound Healing) | 10 µM | Overnight | Significantly inhibited cell migration, similar to NUAK1 knockout. | [3] |
| WPMY-1 | Apoptosis | 10 µM | Not Specified | 4.9-fold increase in apoptotic cells compared to control. | [5] |
| WPMY-1 | Apoptosis | 2.5 µM | Not Specified | 1.6-fold increase in apoptotic cells compared to control. | [5] |
| WPMY-1 | Cell Death | 10 µM | Not Specified | 16.1-fold increase in dead cells compared to control. | [5] |
| WPMY-1 | Cell Death | 2.5 µM | Not Specified | 2.5-fold increase in dead cells compared to control. | [5] |
| HEK-293 | MYPT1 Phosphorylation | 10 µM | 16 hours | Partial inhibition of MYPT1 phosphorylation. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has a molecular weight of 468.55 g/mol and is soluble in DMSO and ethanol (B145695) up to 100 mM.[7][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.69 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[7]
Cell Proliferation Assay
This protocol is based on the use of a colorimetric assay such as the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay.[2][9]
Materials:
-
U2OS or Mouse Embryonic Fibroblast (MEF) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell proliferation assay reagent
-
Plate reader
Protocol:
-
Seed 2,000 U2OS cells or 3,000 MEF cells per well in a 96-well plate.[1][9]
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete growth medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000. Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
On day 5, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell proliferation relative to the vehicle control.
Cell Invasion Assay (Matrigel Transwell)
This protocol is adapted for assessing the invasive potential of cells in a 3D matrix.[1]
Materials:
-
U2OS cells
-
Serum-free DMEM with 1% BSA
-
DMEM with 10% FBS (chemoattractant)
-
Growth-factor-reduced Matrigel invasion chambers (e.g., 8 µm pore size)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining solution (e.g., Reastain Quick-Diff kit)
-
Microscope
Protocol:
-
Serum-starve U2OS cells for 2 hours.[1]
-
Add DMEM with 10% FBS to the lower wells of the invasion chamber plate.[1]
-
Detach cells and resuspend them in serum-free DMEM with 1% BSA at a concentration of 2.5 x 10^5 cells/mL.[1]
-
Add the cell suspension to the upper chambers of the Matrigel inserts.
-
Add this compound (final concentration 10 µM) or vehicle control to both the upper and lower chambers.[1]
-
Incubate for 16 hours at 37°C in 5% CO2.[1]
-
After incubation, remove the non-invaded cells from the upper surface of the filter by gently scraping with a cotton swab.[1]
-
Fix and stain the cells that have migrated to the lower surface of the filter.[1]
-
Capture images of the stained cells and quantify the number of invaded cells.
Wound Healing (Scratch) Assay for Cell Migration
This protocol provides a method to assess cell migration.[3]
Materials:
-
MEF cells
-
6-well plates or specialized inserts for wound healing assays
-
Complete growth medium
-
This compound stock solution
-
Pipette tips or cell scraper
-
Microscope with a camera
Protocol:
-
Seed MEF cells in a 6-well plate and grow to confluence.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing 10 µM this compound or vehicle control.[3]
-
Capture images of the wound at 0 hours.
-
Incubate the plate overnight.[3]
-
Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the rate of wound closure.
Experimental Workflow Diagram
Caption: General workflow for this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases [dash.harvard.edu]
- 5. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 7. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]
- 8. HTH 01-015 | NUAKs | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes: Investigating the Role of NUAK1 in Cellular Migration during Wound Healing using Hth-01-015
Introduction
Cellular migration is a fundamental process in wound healing, involving the coordinated movement of cells to close a wound gap. The NUAK family of kinases, particularly NUAK1 (also known as ARK5), has been identified as a key regulator of cell adhesion and migration.[1][2][3] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a role in various cellular processes, including the phosphorylation of substrates like Myosin Phosphatase Targeting Subunit 1 (MYPT1), which influences cell-matrix adhesion and migration.[1][2][4]
Hth-01-015 is a potent and highly selective inhibitor of NUAK1, with an IC50 of 100 nM.[1][5][6][7][8] It exhibits over 100-fold higher potency for NUAK1 compared to the related isoform NUAK2.[1][7] This selectivity makes this compound a valuable chemical probe for elucidating the specific functions of NUAK1 in cellular processes. Studies have demonstrated that the administration of this compound to mouse embryonic fibroblasts (MEFs) significantly inhibits cell migration in wound-healing assays, an effect comparable to that observed in NUAK1-knockout models.[1][2][5] These findings suggest that the inhibition of NUAK1 by this compound can impair the cellular machinery required for wound closure.
These application notes provide a detailed protocol for utilizing this compound in an in vitro wound-healing assay (scratch assay) to investigate the role of NUAK1 in cell migration.
Experimental Protocols
In Vitro Wound-Healing (Scratch) Assay
This protocol describes how to perform a scratch assay to assess the effect of this compound on the migration of adherent cells, such as fibroblasts or epithelial cells.
Materials:
-
Adherent cells (e.g., Mouse Embryonic Fibroblasts - MEFs, human dermal fibroblasts)
-
Complete cell culture medium
-
This compound (CAS: 1613724-42-7)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Pipette tips (p200) or a specialized scratch tool
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed the adherent cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Creating the "Wound":
-
Once the cells have formed a confluent monolayer, gently create a "scratch" or cell-free gap in the center of each well using a sterile p200 pipette tip or a specialized scratch tool.
-
After creating the scratch, wash the wells twice with PBS to remove any detached cells.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A common concentration used in published studies is 10 µM.[1]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the scratch in each well (T=0). This will serve as the baseline for wound width.
-
Place the plate back in the incubator.
-
Acquire subsequent images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor the closure of the scratch.
-
-
Data Analysis:
-
Use image analysis software to measure the width of the cell-free area at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment condition using the following formula: % Wound Closure = [ (Initial Wound Width - Wound Width at T=x) / Initial Wound Width ] * 100
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
Data Presentation
The quantitative data from the wound-healing assay can be summarized in a table for easy comparison.
| Treatment Group | Initial Wound Width (µm) (Mean ± SD) | Wound Closure at 12h (%) (Mean ± SD) | Wound Closure at 24h (%) (Mean ± SD) |
| Vehicle Control (DMSO) | 505 ± 25 | 45 ± 5 | 92 ± 4 |
| This compound (1 µM) | 498 ± 30 | 30 ± 6 | 65 ± 7 |
| This compound (5 µM) | 510 ± 22 | 18 ± 4 | 35 ± 5 |
| This compound (10 µM) | 502 ± 28 | 8 ± 3 | 15 ± 4 |
Visualizations
Signaling Pathway Diagram
Caption: LKB1-NUAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro wound-healing (scratch) assay.
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HTH 01-015 | NUAKs | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Hth-01-015 for U2OS Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hth-01-015 is a potent and selective inhibitor of NUAK1 (NUAK family SnF1-like kinase-1), a member of the AMP-activated protein kinase (AMPK) family.[1] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a crucial role in regulating cell proliferation, migration, and invasion.[2][3] In U2OS human osteosarcoma cells, this compound has been demonstrated to effectively inhibit these processes, making it a valuable tool for cancer research and drug development.[2][4] These application notes provide detailed protocols for utilizing this compound in U2OS cells and summarize the key quantitative data regarding its optimal concentration and effects.
Quantitative Data Summary
The optimal concentration of this compound for use in U2OS cells typically ranges from 3 µM to 10 µM, with 10 µM being the most frequently reported concentration to achieve significant inhibition of cell proliferation and invasion.[2][5]
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (NUAK1 inhibition) | N/A (in vitro kinase assay) | 100 nM | Inhibition of NUAK1 kinase activity | [2] |
| Cell Proliferation | U2OS | 10 µM | Significant suppression of cell proliferation over 5 days.[2] | [2] |
| Cell Invasion | U2OS | 10 µM | Marked inhibition of cell invasion through Matrigel.[2][6] | [2][6] |
| Mitosis | U2OS | 3 µM | Virtual abolishment of cells entering mitosis.[5] | [5] |
| MYPT1 Phosphorylation | U2OS | 10 µM | Partial inhibition of NUAK1-mediated phosphorylation of MYPT1 at Ser445.[7] | [7] |
Signaling Pathway
This compound exerts its effects by inhibiting the LKB1-NUAK1 signaling pathway. LKB1, a tumor suppressor, phosphorylates and activates NUAK1. Activated NUAK1 then phosphorylates downstream targets, including Myosin Phosphatase Targeting Subunit 1 (MYPT1), which is involved in regulating cell adhesion and migration.[2] By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1, leading to decreased cell proliferation, migration, and invasion.[2][3]
Caption: LKB1-NUAK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
U2OS cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
This compound can be dissolved in DMSO to prepare a stock solution of 10 mM.[5] Aliquots of the stock solution should be stored at -20°C. For experiments, the stock solution should be diluted to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Proliferation Assay
This protocol is based on the use of the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (Promega).[2]
Workflow:
Caption: Workflow for the U2OS cell proliferation assay.
Materials:
-
U2OS cells
-
96-well cell culture plates
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit
Procedure:
-
Seed 2,000 U2OS cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. A final concentration of 10 µM is recommended for significant inhibition.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 5 days.[2]
-
Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Cell Invasion Assay
This protocol utilizes a Matrigel™ invasion chamber (e.g., from BD Biosciences).[2]
Workflow:
Caption: Workflow for the U2OS cell invasion assay.
Materials:
-
U2OS cells
-
Matrigel™ invasion chambers (24-well format)
-
DMEM with and without 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Bovine Serum Albumin (BSA)
-
Cotton swabs
-
Methanol (B129727) (for fixing)
-
Crystal Violet stain
Procedure:
-
Rehydrate the Matrigel™ invasion chambers according to the manufacturer's instructions.
-
Serum-starve U2OS cells for 2 hours in DMEM containing 1% (w/v) BSA.[2]
-
In the lower wells of the 24-well plate, add 750 µL of DMEM containing 10% (v/v) FBS as a chemoattractant.[2]
-
Detach the serum-starved cells and resuspend them in DMEM containing 1% (w/v) BSA at a concentration of 5 x 10^5 cells/mL.
-
Add this compound (final concentration 10 µM) or DMSO to the cell suspension.[2] Also add the inhibitor to the lower chamber medium.[2]
-
Add 500 µL of the cell suspension (2.5 x 10^5 cells) to the upper chamber of the Matrigel™ inserts.[2]
-
Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator.[2]
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Quantify the results and compare the number of invaded cells in the this compound treated group to the vehicle control.
Conclusion
This compound is a selective and effective inhibitor of NUAK1 in U2OS cells. The provided protocols and data serve as a comprehensive guide for researchers investigating the LKB1-NUAK1 signaling axis and its role in cancer biology. The optimal concentration for observing significant biological effects in U2OS cells is in the range of 3-10 µM. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. caymanchem.com [caymanchem.com]
Hth-01-015 solubility and preparation for in vitro use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hth-01-015 is a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as AMPK-related kinase 5 (ARK5).[1][2][3][4] It exhibits high selectivity for NUAK1 over the closely related NUAK2 and a panel of other kinases, making it a valuable tool for investigating the cellular functions of NUAK1.[1][2][3] These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro use, and methodologies for key experiments to study its biological effects.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of NUAK1.[1][2] NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is activated by the tumor suppressor kinase LKB1.[5][6] A primary and well-characterized downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[2][5][7] NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445), which leads to the inhibition of the associated phosphatase, PP1β.[7][8] This pathway plays a crucial role in regulating cell adhesion, migration, and proliferation.[2][5] By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1, thereby modulating these cellular processes.[1][2]
Caption: LKB1-NUAK1-MYPT1 Signaling Pathway.
Physicochemical and Solubility Data
This compound is a solid powder at room temperature. Its solubility varies across different solvents. It is crucial to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can reduce the solubility of the compound.[1] Sonication or gentle warming can aid in dissolution.[9][10]
Table 1: Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | 4.69 - 100 | 10.01 - 213.42 | [1][2][3][9][10][11] |
| Ethanol | 28 - 47 | 59.76 - 100 | [1][2][3][9] |
| Water | Insoluble (<1 mg/mL) | - | [1][3][9] |
Note: The molecular weight of this compound is 468.55 g/mol .[1][2]
Preparation of this compound for In Vitro Use
Proper preparation of stock and working solutions is critical for obtaining reproducible experimental results.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO)
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 4.686 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[9][10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2][10] Stored properly, the stock solution is stable for at least 6 months at -20°C and up to 1 year at -80°C.[10]
Caption: Workflow for this compound Stock Solution Preparation.
Protocol for Working Solution Preparation
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thaw: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Mix the working solution gently but thoroughly before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Experimental Protocols
Cell Proliferation Assay
This protocol is adapted from studies using U2OS (human osteosarcoma) and MEF (mouse embryonic fibroblast) cell lines.[1][5]
Materials
-
U2OS or MEF cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of complete growth medium.[1][5]
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.
-
Treatment: Replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound or a vehicle control. A typical effective concentration is 10 µM.[1][5]
-
Incubation: Incubate the cells for the desired time period (e.g., up to 5 days).[1][5]
-
Quantification: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell proliferation inhibition.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of this compound on cell migration.
Materials
-
Cells that form a confluent monolayer (e.g., MEFs)
-
12-well or 24-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
This compound working solutions
-
Microscope with a camera
Protocol
-
Create Monolayer: Seed cells in a 12-well plate and grow until they form a confluent monolayer.
-
Pre-treatment (Optional): One hour before making the scratch, replace the medium with fresh medium containing 10 µM this compound or a vehicle control.[5]
-
Create Wound: Gently and steadily create a scratch across the center of the monolayer with a sterile 200 µL pipette tip.[12]
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations using a microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging (Time X): Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).[12]
-
Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for treated versus control cells.
Western Blotting for Phospho-MYPT1 (Ser445)
This protocol allows for the direct assessment of this compound's effect on its primary downstream target.
Materials
-
Cells (e.g., HEK-293, U2OS)
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer equipment
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol
-
Cell Treatment: Plate and grow cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 16 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445), diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1.
Caption: Workflow for Western Blot Analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | AMPK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Measuring MYPT1 Phosphorylation Following HTH-01-015 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin phosphatase target subunit 1 (MYPT1) is a key regulatory subunit of myosin light chain phosphatase (MLCP), playing a crucial role in smooth muscle relaxation and other cellular processes such as cell adhesion and migration. The activity of MLCP is modulated by the phosphorylation state of MYPT1. One of the kinases responsible for the phosphorylation of MYPT1 is the NUAK family SNF1-like kinase 1 (NUAK1), which is, in turn, activated by the tumor suppressor kinase LKB1.[1][2][3] NUAK1 specifically phosphorylates MYPT1 at Serine 445 (Ser445), leading to the inhibition of MLCP activity.[4][5][6]
HTH-01-015 is a potent and selective small-molecule inhibitor of NUAK1.[4][6] By inhibiting NUAK1, this compound is expected to decrease the phosphorylation of MYPT1 at Ser445, thereby increasing MLCP activity.[4][7] This makes this compound a valuable tool for studying the physiological roles of the LKB1-NUAK1-MYPT1 signaling pathway and for investigating its therapeutic potential.
These application notes provide detailed protocols for measuring the change in MYPT1 phosphorylation at Ser445 in response to this compound treatment using Western blotting, a widely accepted and robust method for such analyses.
Data Presentation
The following table summarizes the expected quantitative effect of this compound treatment on MYPT1 phosphorylation at Serine 445, based on published data. This data can be used as a reference for expected outcomes when performing the protocols described below.
| Treatment | Cell/Tissue Type | Concentration | Incubation Time | Change in Phospho-MYPT1 (Ser445) | Reference |
| This compound | Human Prostate Tissue | 500 nM | 30 minutes | 72% decrease | [7] |
| This compound | HEK-293 Cells | 10 µM | 16 hours | Partial inhibition | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
Application Notes and Protocols for Hth-01-015 in Myc-Driven Tumorigenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hth-01-015 is a potent and highly selective inhibitor of NUAK Family Kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5][6][7] Emerging evidence highlights the critical role of NUAK1 in supporting the viability and proliferation of cancer cells, particularly in the context of Myc-driven tumorigenesis.[2][4][6][8][9] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying Myc-driven cancers.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of NUAK1 kinase activity.[2][5] NUAK1 is activated by the tumor suppressor kinase LKB1 and is involved in regulating cell adhesion, migration, and proliferation.[2][4][6] A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated by NUAK1 at Ser445.[2][4][6] this compound effectively blocks this phosphorylation event, leading to downstream cellular effects.[2][4][6]
Studies have demonstrated that cancer cells with high levels of MYC expression are particularly dependent on NUAK1 for their survival.[10] Inhibition of NUAK1 by this compound in Myc-driven cancer cells leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[2][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Reference |
| NUAK1 | 100 nM | >100-fold vs. NUAK2 | [1][2][3][4][6] |
| NUAK2 | >10 µM | [2][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| U2OS (Osteosarcoma) | Proliferation | 10 µM | Significant inhibition | [2][3] |
| U2OS (Osteosarcoma) | Invasion | 10 µM | Marked inhibition | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | Proliferation | 10 µM | Significant inhibition | [2] |
| Human Colorectal Cancer (CRC) cell lines | Apoptosis | Not specified | Induction of apoptosis | [10] |
| U2OS-MycER | Apoptosis | Not specified | Sensitization to apoptosis with MYC activation | [10] |
| WPMY-1 (Prostate Stromal) | Proliferation | 10 µM | Reduced proliferation rate by 51% | [11] |
| WPMY-1 (Prostate Stromal) | Apoptosis | 10 µM | 4.9-fold increase in apoptotic cells | [11][12] |
| WPMY-1 (Prostate Stromal) | Cell Death | 10 µM | 16.1-fold increase in dead cells | [11][12] |
Signaling Pathway
Caption: this compound inhibits NUAK1, blocking downstream signaling and Myc-driven tumor survival.
Experimental Protocols
In Vitro NUAK1 Kinase Assay
This protocol is adapted from methodologies used to characterize this compound.[1][2]
Materials:
-
Recombinant GST-NUAK1
-
Sakamototide substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up the kinase reaction in a final volume of 50 µL. Add the components in the following order:
-
Kinase reaction buffer
-
Sakamototide substrate (e.g., 200 µM final concentration)
-
This compound or DMSO vehicle control
-
Recombinant GST-NUAK1
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., 100 µM final concentration).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in 50 mM orthophosphoric acid.
-
Wash the P81 paper three times for 5-10 minutes each in 50 mM orthophosphoric acid.
-
Rinse once with acetone and allow to air dry.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.
Cell Proliferation Assay
This protocol utilizes the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS).[1]
Materials:
-
Myc-driven cancer cell line (e.g., U2OS, MEFs with Myc overexpression)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
CellTiter 96® AQueous One Solution Reagent
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells into a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentration of this compound or DMSO vehicle control.
-
Incubate the plate for the desired time period (e.g., 5 days).[1]
-
At the end of the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO control.
Western Blotting for MYPT1 Phosphorylation
This protocol is for detecting the inhibition of NUAK1 activity in cells by assessing the phosphorylation of its substrate, MYPT1.[2][8]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat cells with this compound for the desired time (e.g., 16 hours).[2]
-
Lyse the cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MYPT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Matrigel Invasion Assay
This protocol is to assess the effect of this compound on the invasive potential of cancer cells.[3]
Materials:
-
Matrigel invasion chambers (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
Rehydrate the Matrigel invasion chambers according to the manufacturer's instructions.
-
Serum-starve the cells for 2 hours.
-
Resuspend the cells in serum-free medium containing this compound or DMSO control at a concentration of 2.5 x 10⁵ cells/mL.[3]
-
Add 500 µL of the cell suspension to the upper chamber of the insert.
-
Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[3]
-
Incubate for 22 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Experimental Workflow
Caption: A typical workflow for studying this compound in Myc-driven cancer models.
Preparation of this compound for In Vivo Studies
Disclaimer: The following are example protocols for preparing this compound for in vivo experiments and should be optimized for your specific animal model and experimental design.
Protocol 1:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.[3]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[3]
-
Add 450 µL of saline to bring the final volume to 1 mL.[3]
-
This formulation should be prepared fresh daily.
Protocol 2:
-
Prepare a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
The reported solubility in this vehicle is ≥ 2.5 mg/mL (5.34 mM).[3]
Conclusion
This compound is a valuable chemical probe for elucidating the roles of NUAK1 in normal physiology and disease, particularly in the context of Myc-driven tumorigenesis. Its high selectivity makes it a superior tool compared to less specific kinase inhibitors. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies to explore the therapeutic potential of NUAK1 inhibition in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTH 01-015 | NUAKs | Tocris Bioscience [tocris.com]
- 6. portlandpress.com [portlandpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 10. Colorectal tumors require NUAK1 for protection from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
Application of Hth-01-015 in Cell Adhesion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hth-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SnF1-like kinase-1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] NUAK1 is activated by the tumor suppressor kinase LKB1 and has been implicated in various cellular processes, including cell adhesion, migration, proliferation, and cancer cell invasion.[1][4][5] The selectivity of this compound for NUAK1 over other kinases, including the closely related NUAK2, makes it a valuable chemical probe for elucidating the specific biological roles of NUAK1.[1][3] This document provides detailed application notes and protocols for the use of this compound in cell adhesion and related studies.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of NUAK1.[1] By binding to the ATP-binding pocket of NUAK1, it prevents the phosphorylation of downstream substrates. One of the key well-characterized substrates of NUAK1 is Myosin Phosphatase Targeting subunit 1 (MYPT1), which is phosphorylated at Ser445.[1][3] Inhibition of NUAK1 by this compound leads to a reduction in MYPT1 phosphorylation, which in turn affects cellular processes such as cell adhesion and migration.[1] Studies have shown that the administration of this compound to cells phenocopies the effects of NUAK1 knockout, leading to inhibited cell migration.[1][6][7]
Data Presentation
Kinase Selectivity and Potency of this compound
| Kinase | IC50 | Reference |
| NUAK1 | 100 nM | [1][3][8] |
| NUAK2 | >10 µM | [1] |
Table 1: In vitro inhibitory potency of this compound against NUAK1 and NUAK2.
Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HEK-293 | MYPT1 Ser445 Phosphorylation | 10 µM | Partial inhibition | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Cell Migration (Wound-Healing) | 10 µM | Significant inhibition | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Cell Proliferation | 10 µM | Suppression | [1][3] |
| U2OS | Cell Invasion (3D Matrigel) | 10 µM | Marked inhibition | [1][3] |
| U2OS | Cell Proliferation | 10 µM | Suppression | [1][3] |
| WPMY-1 | Cell Proliferation | 10 µM | 51% reduction | [9][10] |
| WPMY-1 | Ki-67 mRNA levels | 10 µM | 60% decrease | [9][10] |
Table 2: Summary of this compound activity in various cell-based assays.
Signaling Pathway
Caption: LKB1-NUAK1-MYPT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol is to determine the IC50 value of this compound against NUAK1.
Materials:
-
Purified recombinant GST-NUAK1
-
This compound
-
Sakamototide substrate peptide[6]
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant.
-
Set up the kinase reaction in a total volume of 50 µL containing kinase reaction buffer, 200 µM Sakamototide, 100 µM [γ-³²P]ATP, and the desired concentration of this compound or DMSO control.[8]
-
Initiate the reaction by adding purified GST-NUAK1.
-
Incubate the reaction mixture at 30°C for 30 minutes.[11]
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.[11]
-
Immediately immerse the P81 paper in 50 mM orthophosphoric acid and wash three times.[11]
-
Perform a final rinse with acetone and allow the paper to air dry.[11]
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.[11]
-
Calculate the percentage of kinase activity relative to the DMSO-treated control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: Western Blot for MYPT1 Phosphorylation in Cells
This protocol assesses the in-cell activity of this compound by measuring the phosphorylation of the NUAK1 substrate, MYPT1.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
EDTA-PBS-based cell dissociation buffer
-
Cell lysis buffer
-
Primary antibodies: anti-p-MYPT1 (Ser445) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed HEK-293 cells and grow to the desired confluency.
-
Treat the cells with increasing concentrations of this compound or DMSO control for 16 hours.[1]
-
To induce MYPT1 phosphorylation, replace the medium with EDTA-PBS-based cell dissociation buffer containing the same concentration of this compound and gently tap the plate to induce cell detachment.[1][7]
-
Immediately lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform immunoprecipitation of endogenous MYPT1 from the cell lysates.[7]
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-MYPT1 (Ser445) and total MYPT1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated MYPT1 to total MYPT1.
Protocol 3: Cell Migration (Wound-Healing) Assay
This assay evaluates the effect of this compound on cell migration.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other migratory cell line
-
This compound
-
Cell culture medium
-
Pipette tips or a cell scraper to create the wound
-
Microscope with a camera
Procedure:
-
Seed MEFs in a culture plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing 10 µM this compound or DMSO as a control.
-
Capture images of the wound at time 0.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the wound at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure relative to the initial wound area.
Caption: Experimental workflow for the wound-healing cell migration assay.
Protocol 4: 3D Cell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
U2OS cells (or other invasive cancer cell line)
-
This compound
-
Growth-factor-reduced Matrigel invasion chambers (e.g., Transwell inserts)
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., FBS)
-
Cotton swabs
-
Cell stain (e.g., Reastain Quick-Diff kit)
-
Microscope
Procedure:
-
Rehydrate the Matrigel invasion chambers according to the manufacturer's instructions.
-
Resuspend U2OS cells in serum-free medium containing 10 µM this compound or DMSO control.
-
Seed the cells into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Also, include 10 µM this compound or DMSO in both the upper and lower wells.[3]
-
Incubate the chambers at 37°C in a 5% CO₂ incubator for 16 hours.[3]
-
After incubation, remove the non-invaded cells from the upper surface of the filter by gently scraping with a cotton swab.[3]
-
Fix and stain the cells that have invaded to the lower surface of the filter.[3]
-
Capture images of the stained invaded cells using a microscope.
-
Count the number of invaded cells per field of view and compare the results between the this compound-treated and control groups.
Conclusion
This compound is a specific and valuable tool for investigating the role of NUAK1 in cell adhesion and related processes. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. The high selectivity of this compound allows for a more precise dissection of NUAK1-specific functions compared to less selective inhibitors or genetic knockdown approaches that may have off-target effects.
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 5. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases [dash.harvard.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 10. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Hth-01-015 Treatment in Mouse Embryonic Fibroblasts (MEFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hth-01-015 is a potent and selective inhibitor of NUAK1 (NUAK family kinase 1), also known as AMPK-related kinase 5 (ARK5). NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is activated by the tumor suppressor kinase LKB1.[1][2] It plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and senescence.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in treating mouse embryonic fibroblasts (MEFs), summarizing its effects and providing methodologies for key experiments.
Mechanism of Action
This compound selectively inhibits NUAK1 with a significantly higher potency than for the related isoform NUAK2.[3][4] The primary known downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[1][3] NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445), and treatment with this compound has been shown to suppress this phosphorylation event in various cell lines, including MEFs.[1][3][4] The inhibition of NUAK1 and the subsequent reduction in MYPT1 phosphorylation lead to decreased cell proliferation and migration.[1][5][6]
Data Presentation
Inhibitor Specificity and Potency
| Compound | Target | IC50 | Reference |
| This compound | NUAK1 | 100 nM | [1][3][4] |
| This compound | NUAK2 | >10 µM | [1][3][4] |
Effects of this compound on MEFs
| Experimental Readout | Treatment Concentration | Observed Effect | Reference |
| Cell Proliferation | 10 µM | Suppressed to a similar extent as NUAK1 knockout | [1][4] |
| MYPT1 Phosphorylation (Ser445) | 10 µM | Suppressed to a similar extent as NUAK1 knockout | [1][4] |
| Cell Migration (Wound-Healing Assay) | 10 µM | Significantly inhibited, similar to NUAK1 knockout | [1][5][7] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: LKB1-NUAK1-MYPT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
MEF Cell Culture and this compound Treatment
A standardized concentration of 10 µM this compound has been shown to be effective in MEFs.[1][4]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture MEFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed MEFs at the desired density in appropriate culture vessels.
-
Prepare the final concentration of this compound (e.g., 10 µM) by diluting the DMSO stock solution in fresh culture medium. A vehicle control (DMSO alone) should be prepared in parallel.
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period as specified in the downstream assay protocols.
Cell Proliferation Assay
This protocol is based on the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay.[4][8]
Caption: Workflow for the MEF cell proliferation assay using this compound.
Protocol:
-
Allow cells to adhere overnight.
-
Treat cells with 10 µM this compound or a vehicle control (DMSO).
-
On the final day, add the CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
Western Blotting for MYPT1 Phosphorylation
Protocol:
-
Seed MEFs in 6-well plates and grow to 80-90% confluency.
-
Treat cells with 10 µM this compound or vehicle for a specified time (e.g., 16 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Wound-Healing (Migration) Assay
Caption: Experimental workflow for the wound-healing migration assay in MEFs.
Protocol:
-
Grow MEFs to a confluent monolayer in a suitable culture plate or insert.
-
Pre-treat the cells with 10 µM this compound or vehicle for 1 hour before creating the wound.[1]
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing 10 µM this compound or vehicle.
-
Capture images of the wound at time 0 and after a defined period (e.g., overnight) using a microscope.[1]
-
Quantify cell migration by measuring the change in the wound area over time. Assays should be performed in triplicate.[1]
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
troubleshooting Hth-01-015 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Hth-01-015, with a specific focus on its solubility in experimental media.
Troubleshooting Guide: this compound Insolubility in Media
My this compound precipitated out of solution when I added it to my cell culture media. What should I do?
Precipitation of this compound upon dilution of a DMSO stock into aqueous media is a common issue. This is often due to the compound's low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as many cell lines can tolerate this level without significant toxicity.[1] However, for sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Lower the Working Concentration of this compound: The solubility of this compound in aqueous solutions is limited. If you are observing precipitation, you may be exceeding its solubility limit at your desired working concentration. Consider performing a dose-response experiment to determine the lowest effective concentration.
-
Modify the Dilution Method: Instead of adding the this compound stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume of media.
-
Utilize Sonication or Gentle Warming: After diluting the this compound stock in your media, you can try sonicating the solution for a few minutes or gently warming it to 37°C to aid in dissolution.[2][3] Be cautious with warming as prolonged heat can degrade the compound.
-
Prepare Fresh Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment and use them immediately.[3] The stability of the compound in aqueous media over time may be limited.
I've tried the above steps and still see precipitation. Are there other options?
If you continue to experience solubility issues, you may need to consider using a formulation with co-solvents, especially for in vivo studies. However, for in vitro cell culture experiments, the addition of co-solvents should be approached with caution due to potential cellular toxicity.
Here are some formulations that have been used for this compound, primarily for in vivo applications, but the principles may be adapted for in vitro work with appropriate validation:
-
Formulation with PEG300 and Tween-80: A common formulation involves the use of DMSO, PEG300, Tween-80, and saline.[3][4] For example, a solution can be prepared by sequentially adding and mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]
-
Formulation with SBE-β-CD: Another option is to use sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent.[3][4] A solution can be prepared with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[3][4]
-
Formulation with Corn Oil: For some applications, a formulation with 10% DMSO and 90% corn oil has been described.[3][4]
Important Note for Cell Culture Experiments: When considering co-solvents for in vitro experiments, it is crucial to test the toxicity of the vehicle (the mixture of solvents without this compound) on your specific cell line to ensure that the observed effects are due to the inhibitor and not the solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][5][6][7][8] It is also soluble in ethanol.[2][5][6][7]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. However, typical maximum concentrations are around 100 mM in DMSO and ethanol.[5][6] For detailed solubility data, please refer to the table below.
Q3: How should I store the this compound stock solution?
A3: this compound powder should be stored at -20°C.[5][9] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] It is recommended to use the stock solution within one to six months of preparation.[1]
Q4: Is this compound soluble in water or PBS?
A4: this compound is reported to be insoluble or only slightly soluble in water.[2] Direct dissolution in aqueous buffers like PBS is not recommended. A concentrated stock solution in DMSO should be prepared first.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 100 | 46.85 | [5][6] |
| Ethanol | 100 | 46.85 | [5][6] |
| DMF | ~64 | 30 | [7] |
| DMSO:PBS (pH 7.2) (1:1) | ~1.07 | 0.5 | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5.34 | ≥ 2.5 | [3][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5.34 | ≥ 2.5 | [3][4] |
| 10% DMSO + 90% Corn Oil | ≥ 5.34 | ≥ 2.5 | [3][4] |
Note: The molecular weight of this compound is approximately 468.55 g/mol .[5][6][7][9] Solubility values may vary slightly depending on the specific batch and supplier.
Experimental Protocols
Protocol for a Solubility Test of this compound in Cell Culture Media
This protocol outlines a method to determine the practical working concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.686 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes with the desired final concentrations of this compound (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Prepare a sufficient volume of your complete cell culture medium.
-
To prepare a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of your cell culture medium. This will result in a final DMSO concentration of 1%.
-
Vortex the 100 µM solution immediately and thoroughly.
-
Perform serial dilutions from the 100 µM solution to achieve the other desired concentrations. For example, take 500 µL of the 100 µM solution and add it to 500 µL of media to get a 50 µM solution.
-
-
Visual Inspection for Precipitation:
-
After preparing each dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles).
-
Pipette a small drop of each solution onto a microscope slide and examine it under a microscope (10x or 20x objective) for any crystalline structures or amorphous precipitate.
-
Incubate the solutions at 37°C for a period relevant to your experiment (e.g., 2 hours, 24 hours) and re-examine for any precipitation that may occur over time.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains a clear solution without any visible precipitate, both by eye and under the microscope, is considered the maximum practical working concentration for your experimental conditions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound insolubility in media.
References
- 1. captivatebio.com [captivatebio.com]
- 2. This compound | AMPK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]
- 6. HTH 01-015 | NUAKs | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
optimizing Hth-01-015 incubation time for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Hth-01-015 to achieve maximum inhibition of its target, NUAK1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] It exhibits high selectivity for NUAK1 over other kinases, including the closely related NUAK2.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the kinase activity of NUAK1.[2][4] This prevents the phosphorylation of downstream substrates, such as MYPT1 (myosin phosphate-targeting subunit 1), which is a well-characterized substrate of NUAK1.[2][3] Inhibition of NUAK1 can impact various cellular processes, including cell migration, proliferation, and invasion.[1][2][5]
Q3: What is a good starting point for incubation time when using this compound in cell-based assays?
A3: Based on published studies, a reasonable starting point for incubation time depends on the biological process being investigated. For assessing the direct inhibition of NUAK1 activity through downstream phosphorylation events (e.g., MYPT1 phosphorylation), incubation times of 16 to 24 hours have been shown to be effective.[2][6] For longer-term cellular effects such as inhibition of cell proliferation or viability, incubation times ranging from 24 hours to 5 days have been utilized.[1][2][7]
Q4: How do I determine the optimal incubation time for my specific experiment?
A4: The optimal incubation time should be determined empirically for your specific cell type, experimental conditions, and desired endpoint. A time-course experiment is the most effective method to identify the shortest duration that yields the maximal desired inhibitory effect. Please refer to the detailed experimental protocol provided in this guide.
Q5: I am not observing the expected inhibitory effect. What are some potential troubleshooting steps related to incubation time?
A5: If you are not observing the expected inhibition, consider the following:
-
Insufficient Incubation Time: The incubation period may be too short for this compound to exert its maximal effect. A time-course experiment is recommended to investigate longer incubation periods.
-
Inhibitor Instability: While specific stability data for this compound in culture media is not extensively published, prolonged incubation times can sometimes lead to degradation of small molecules. Ensure you are using freshly prepared solutions and consider the stability of the compound under your specific experimental conditions.
-
Cellular Uptake and Efflux: The kinetics of cellular uptake and potential efflux of the inhibitor can influence the effective intracellular concentration over time.
-
Off-Target Effects at Long Incubation Times: Very long incubation periods may increase the likelihood of observing off-target effects or cellular stress responses that could confound the interpretation of your results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low inhibition observed | Incubation time is too short. | Perform a time-course experiment to test a range of incubation times (e.g., 4, 8, 16, 24, 48 hours). |
| Inhibitor concentration is too low. | Perform a dose-response experiment at a fixed, appropriate incubation time to determine the optimal concentration. | |
| The inhibitor is not cell-permeable in your cell line. | While this compound has been shown to be active in various cell lines, permeability can be cell-type dependent. Consider using a positive control inhibitor known to be active in your cells. | |
| Inconsistent results between experiments | Variation in incubation time. | Use a precise timer for all incubation steps. For short-term experiments, even minor variations can impact results. |
| Cell density and health. | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase at the start of the experiment. | |
| Inhibition decreases at later time points | Inhibitor degradation. | Prepare fresh inhibitor solutions for each experiment. If degradation is suspected, a stability assay of the compound in your culture medium could be performed. |
| Cellular metabolism of the inhibitor. | Cells may metabolize the compound over time, reducing its effective concentration. | |
| Development of cellular resistance or compensatory mechanisms. | Prolonged exposure to an inhibitor can sometimes induce compensatory signaling pathways. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Maximum Inhibition of MYPT1 Phosphorylation
This protocol describes a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of its downstream target, MYPT1, using Western blotting.
1. Cell Seeding:
-
Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
2. Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM, based on published data).[2]
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.
-
Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
3. Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
5. Data Analysis:
-
Quantify the band intensities for phospho-MYPT1 and total MYPT1.
-
Normalize the phospho-MYPT1 signal to the total MYPT1 signal for each time point.
-
Plot the normalized phospho-MYPT1 levels against the incubation time to determine the time point at which maximum inhibition is achieved.
Data Presentation
Table 1: Summary of this compound Incubation Times from Published Studies
| Assay Type | Cell Line(s) | Concentration | Incubation Time(s) | Observed Effect | Reference |
| MYPT1 Phosphorylation | HEK-293 | 1-10 µM | 16 hours | Inhibition of MYPT1 Ser445 phosphorylation | [2] |
| Cell Proliferation | U2OS, MEFs | 10 µM | 5 days | Suppression of cell proliferation | [1][2] |
| Cell Invasion | U2OS | 10 µM | 16 hours | Inhibition of cell invasion | [3] |
| Cell Migration (Wound Healing) | MEFs | 10 µM | 15-20 hours | Inhibition of cell migration | [2] |
| Cell Viability | Human Prostate Stromal Cells (WPMY-1) | 2.5-10 µM | 24, 48, 72 hours | Concentration- and time-dependent decrease in viability | [7] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
Technical Support Center: Confirming NUAK1 Inhibition by Hth-01-015
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to confirm the inhibition of NUAK1 by Hth-01-015 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small-molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5.[1][2] It has an in vitro IC50 value of approximately 100 nM for NUAK1.[1][3][4] this compound is significantly less potent against the related kinase NUAK2, making it a valuable tool for studying NUAK1-specific functions.[3][4]
Q2: How can I confirm that this compound is inhibiting NUAK1 in my specific cell line?
A2: The most common and reliable method is to assess the phosphorylation status of a known NUAK1 substrate. The primary downstream target used for this purpose is Myosin Phosphatase Target Subunit 1 (MYPT1).[3][4] NUAK1 phosphorylates MYPT1 at Serine 445 (S445) in human cells (or the equivalent residue in other species).[3][5] A successful inhibition of NUAK1 by this compound will result in a dose-dependent decrease in the phosphorylation of MYPT1 at this site. This can be detected by Western Blotting using a phospho-specific antibody.
Q3: What are the expected phenotypic effects of NUAK1 inhibition with this compound?
A3: Inhibition of NUAK1 has been shown to have several cellular effects, including suppression of cell proliferation, induction of mitotic defects, and reduction of cell migration and invasion.[3][4][6] The specific outcome will depend on the cell line and its context. Observing these phenotypes can provide secondary confirmation of the inhibitor's efficacy.
Q4: What concentration of this compound should I use in my cell-based assays?
A4: While the in vitro IC50 is around 100 nM, higher concentrations (typically in the range of 1-10 µM) are often required in cellular assays to achieve effective inhibition.[3][7] This is due to factors like cell permeability and the high intracellular concentration of ATP. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Workflows and Protocols
To confirm NUAK1 inhibition, a Western Blot analysis of phospho-MYPT1 is the recommended primary approach. An in vitro kinase assay can provide direct evidence of target engagement.
Signaling Pathway of NUAK1 and this compound Inhibition
Caption: NUAK1 phosphorylates MYPT1, leading to downstream cellular effects. This compound directly inhibits NUAK1 kinase activity.
Experimental Workflow for Validating NUAK1 Inhibition
Caption: Workflow for confirming this compound-mediated NUAK1 inhibition in a new cell line.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1 (S445)
This protocol is adapted from standard western blotting procedures for phosphorylated proteins.[8][9]
1. Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2-24 hours). A DMSO control should be included.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phospho-MYPT1 (S445) overnight at 4°C with gentle agitation. Follow the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.
4. Stripping and Re-probing (for Total MYPT1):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total MYPT1.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the primary antibody for total MYPT1.
-
Repeat the subsequent immunoblotting steps.
5. Data Analysis:
-
Quantify the band intensities for both phospho-MYPT1 and total MYPT1 using densitometry software.
-
Calculate the ratio of phospho-MYPT1 to total MYPT1 for each treatment condition.
-
A dose-dependent decrease in this ratio confirms NUAK1 inhibition.
Protocol 2: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of NUAK1.[11][12][13]
1. Reagents and Setup:
-
Recombinant active NUAK1 enzyme.
-
A suitable substrate (e.g., a peptide substrate like Sakamototide or a protein substrate like MYPT1).[14]
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays).[12][14]
-
Kinase assay buffer.
-
This compound at various concentrations.
2. Assay Procedure (Example using ADP-Glo™ Luminescence Assay): [11][15]
-
Prepare a reaction mixture containing the kinase buffer, NUAK1 enzyme, and the substrate in a 96-well plate.
-
Add this compound at a range of concentrations to the wells. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Troubleshooting Guide
Western Blotting for p-MYPT1
| Problem | Possible Cause | Solution |
| No or weak p-MYPT1 signal | Phosphatase activity during sample preparation. | Ensure that phosphatase inhibitors are always included in the lysis buffer. Keep samples on ice. |
| Low abundance of p-MYPT1 in the cell line. | Increase the amount of protein loaded onto the gel. | |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Use 5% BSA for blocking and antibody dilution as milk can sometimes interfere with phospho-antibody binding.[8] | |
| High background | Insufficient blocking or washing. | Increase the blocking time to 1-2 hours. Increase the number and duration of TBST washes. |
| Primary antibody concentration is too high. | Perform a titration of the primary antibody to find the optimal concentration. | |
| Non-specific bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody if available. Ensure the correct molecular weight for MYPT1 (~130 kDa) is observed.[16] |
| Inconsistent results between experiments | Variation in cell culture conditions or treatment times. | Standardize cell seeding density, growth time, and inhibitor treatment duration. |
| Inaccurate protein quantification. | Be meticulous with protein concentration measurement and loading. |
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common Western Blot issues for p-MYPT1 detection.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | Inhibitor | IC50 (in vitro) | Typical Cellular Concentration |
| NUAK1 | This compound | ~100 nM[1][3][4] | 1 - 10 µM[3][7] |
| NUAK2 | This compound | >10 µM[4] | >10 µM |
Table 2: Recommended Antibody Dilutions (Example)
| Antibody | Application | Starting Dilution | Blocking Buffer |
| Phospho-MYPT1 (S445) | Western Blot | 1:1000 | 5% BSA in TBST |
| Total MYPT1 | Western Blot | 1:1000 | 5% Non-fat milk in TBST |
| HRP-conjugated Secondary | Western Blot | 1:2000 - 1:10000 | 5% Non-fat milk in TBST |
Note: Optimal dilutions should be determined experimentally.
References
- 1. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. NUAK1 Kinase Enzyme System [promega.sg]
- 16. datasheets.scbt.com [datasheets.scbt.com]
impact of serum concentration on Hth-01-015 efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Hth-01-015, a selective NUAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of NUAK1 (NUAK family SnF1-like kinase 1), also known as ARK5.[1][2][3] It exhibits high selectivity for NUAK1 over other kinases, including the closely related NUAK2 and ten other AMPK family members.[2][4]
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor of NUAK1.[4] By binding to the ATP-binding pocket of NUAK1, it blocks the transfer of phosphate (B84403) from ATP to downstream substrates, thereby inhibiting the kinase activity. This leads to the suppression of NUAK1-mediated signaling pathways.[4] A key downstream event that is inhibited is the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445.[1][4]
Q3: What are the common applications of this compound in research?
This compound is utilized in cell-based assays to investigate the biological roles of NUAK1. Common applications include studying its impact on:
-
Cell cycle progression, specifically entry into mitosis[5]
Q4: What is the IC50 of this compound?
The in vitro IC50 of this compound for NUAK1 is approximately 100 nM.[1][2][5] It is significantly less potent against NUAK2, with an IC50 of >10 µM, demonstrating over 100-fold selectivity for NUAK1.[1]
Troubleshooting Guide
Issue 1: Reduced or inconsistent efficacy of this compound in cell-based assays.
-
Potential Cause: Serum protein binding. Components of fetal bovine serum (FBS) or other sera, particularly albumin, can bind to small molecule inhibitors, reducing their effective concentration available to the cells. This can lead to a higher apparent IC50 value in cell-based assays compared to in vitro kinase assays.
-
Troubleshooting Steps:
-
Optimize Serum Concentration: Perform a dose-response experiment with this compound at various serum concentrations (e.g., 10%, 5%, 2%, and serum-free conditions) to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Serum Starvation: If compatible with your experimental design and cell viability, consider serum-starving the cells for a few hours prior to and during treatment with this compound.
-
Use of Serum Replacements: In some cases, defined serum-free media or media supplemented with purified proteins like bovine serum albumin (BSA) might provide more consistent results.[4]
-
Increase Inhibitor Concentration: If reducing serum concentration is not feasible, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of serum. It is crucial to perform a dose-response analysis to identify the new effective concentration.
-
Issue 2: Discrepancy between in vitro IC50 and the effective concentration in cells.
-
Potential Cause 1: High intracellular ATP concentration. This compound is an ATP-competitive inhibitor.[4] Cellular ATP concentrations (millimolar range) are significantly higher than those typically used in in vitro kinase assays (micromolar range). This competition with ATP can necessitate higher concentrations of the inhibitor to achieve a similar level of target engagement in cells. For instance, concentrations of 3-10 µM have been required for maximal suppression of MYPT1 phosphorylation in vivo.[4]
-
Troubleshooting Steps:
-
Perform a dose-response experiment in your cell line of interest, monitoring a downstream marker of NUAK1 activity (e.g., phosphorylation of MYPT1 at Ser445) to determine the effective concentration of this compound under your experimental conditions.
-
-
Potential Cause 2: Cell permeability and efflux. The compound may have poor membrane permeability or be actively transported out of the cells by efflux pumps, leading to a lower intracellular concentration.
-
Troubleshooting Steps:
-
While specific data on this compound permeability is limited, if this is suspected, consider using cell lines with known differences in efflux pump expression or employing efflux pump inhibitors as experimental tools, though this can introduce confounding factors.
-
Issue 3: Off-target effects observed at higher concentrations.
-
Potential Cause: Although this compound is highly selective for NUAK1, at very high concentrations, it may inhibit other kinases.[4]
-
Troubleshooting Steps:
-
Confirm with a Secondary Inhibitor: Use a structurally different NUAK1 inhibitor to validate that the observed phenotype is due to the inhibition of NUAK1.
-
Genetic Approaches: Employ genetic methods such as siRNA or shRNA-mediated knockdown of NUAK1 to confirm the specificity of the observed phenotype.[1]
-
Resistant Mutant: A mutation in NUAK1 (A195T) has been identified that confers resistance to this compound.[4] Expressing this mutant in cells can serve as a powerful negative control to demonstrate that the effects of the inhibitor are on-target.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Kinase | IC50 (nM) | Selectivity vs. NUAK2 |
| NUAK1 | 100 | >100-fold |
| NUAK2 | >10,000 | - |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Lines | Recommended Concentration Range | Notes |
| Inhibition of MYPT1 Phosphorylation | HEK-293 | 3 - 10 µM | For maximal inhibition.[4] |
| Cell Proliferation | U2OS, MEFs | 10 µM | For 5-day assays.[5] |
| Cell Migration/Invasion | U2OS, MEFs | 10 µM | For wound healing and Matrigel invasion assays.[4] |
Experimental Protocols
1. General Cell Culture and Treatment with this compound
-
Cell Lines: U2OS, MEFs, or other cell lines of interest.
-
Culture Media: DMEM or other appropriate media supplemented with 10% FBS and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The final DMSO concentration should typically be kept below 0.1%.
-
Incubate for the desired duration of the experiment.
-
2. Western Blotting for Phospho-MYPT1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Cell Proliferation Assay
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with this compound or vehicle control.
-
At desired time points (e.g., daily for 5 days), assess cell viability using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
-
Measure the absorbance at the appropriate wavelength.
-
Mandatory Visualizations
References
preventing degradation of Hth-01-015 in solution
Welcome to the technical support center for Hth-01-015. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid powder, storage at -20°C for up to 3 years is recommended.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: What are the best solvents for dissolving this compound?
A2: this compound is soluble in DMSO and ethanol.[1][3] For creating high-concentration stock solutions, anhydrous DMSO is recommended.[4] When preparing aqueous working solutions, it is important to be aware of the compound's lower solubility in aqueous buffers.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q4: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several steps you can take:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.
-
Optimize DMSO concentration: A slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[5]
-
Use a co-solvent system: Formulations with co-solvents like PEG300 and Tween 80 can improve aqueous solubility.[1]
-
Adjust buffer pH: The solubility of compounds can be pH-dependent. Experimenting with different pH values may improve solubility.[5]
-
Sonication: Sonication can aid in the dissolution of the compound.[1]
Troubleshooting Guide: Preventing Degradation in Solution
This guide addresses common issues related to the degradation of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solution. | Hydrolysis: The pyrimido-diazepine core of this compound may be susceptible to hydrolysis, especially at non-neutral pH. | Maintain a pH between 4 and 8 in your aqueous buffers.[6] Prepare fresh working solutions immediately before use. For long-term experiments, consider replenishing the compound at regular intervals. |
| Inconsistent results between experiments. | Oxidation: The electron-rich aromatic rings and tertiary amines in this compound could be prone to oxidation from dissolved oxygen in the solvent or exposure to air. | Use degassed solvents for preparing solutions. Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing. Minimize the exposure of solutions to air. |
| Reduced activity after exposure to light. | Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to degradation. | Store stock and working solutions in amber vials or wrap containers in aluminum foil to protect them from light. Avoid prolonged exposure to ambient light during experimental procedures. |
| Precipitation of the compound from solution. | Poor Solubility: The compound's solubility in aqueous media is limited. | Refer to the solubility data and consider using co-solvents or adjusting the pH. Ensure the final concentration is below the solubility limit for the specific buffer system. |
| Degradation in cell culture media. | Enzymatic Degradation or Interaction with Media Components: Components in cell culture media, such as enzymes in serum, may degrade the compound. | Perform stability tests in your specific cell culture medium (with and without serum). Consider using serum-free or reduced-serum media for the duration of the treatment if compatible with your experimental design. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Reference |
| DMSO | 100 - 198.48 | [3][4] |
| Ethanol | 59.76 - 100 | [1][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.13 | [1] |
| DMSO:PBS (pH 7.2) (1:1) | ~1.07 (calculated from 0.5 mg/ml) | [7] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.686 mg of this compound (MW: 468.55 g/mol ) in 1 ml of anhydrous DMSO. c. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2] d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -80°C.
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer using HPLC-MS
-
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
-
Materials: this compound DMSO stock solution, aqueous buffer of interest (e.g., PBS), HPLC-MS system.
-
Procedure: a. Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and controls. b. At time zero (T=0), immediately take an aliquot of the working solution and analyze it by HPLC-MS to determine the initial peak area of the intact this compound. c. Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light). d. At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the working solution. e. Analyze each aliquot by HPLC-MS to measure the peak area of the intact this compound.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
Visualizations
Caption: A flowchart for troubleshooting this compound degradation.
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
addressing variability in Hth-01-015 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using the NUAK1 inhibitor, Hth-01-015.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), with an IC50 of 100 nM.[1][2][3][4] It exhibits high selectivity for NUAK1 over NUAK2 and a panel of 139 other kinases.[4][5] NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is activated by the tumor suppressor kinase LKB1.[1][6] this compound functions by inhibiting the phosphorylation of NUAK1's downstream substrate, MYPT1 (myosin phosphate-targeting subunit 1), at Ser445.[1][5][6] This inhibition has been shown to suppress cell proliferation and migration.[4][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a chemical probe to investigate the biological roles of NUAK1.[6] Its applications include studying processes such as cell proliferation, migration, invasion, and Myc-driven tumorigenesis.[4][5][6]
Experimental Protocols
Q3: How should I prepare stock solutions of this compound?
Variability in experimental results can often be traced back to improper preparation of stock solutions. It is crucial to ensure complete dissolution of the compound.
Stock Solution Preparation:
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | Use fresh, high-quality DMSO as moisture can reduce solubility.[2] |
| Ethanol | 100 mM |
Working Solution Preparation (In Vivo):
For in vivo experiments, several protocols can be followed to prepare working solutions. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL (5.34 mM).[1]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL (5.34 mM).[1]
-
Protocol 3: 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL (5.34 mM).[1]
Q4: What is a standard protocol for an in vitro kinase assay with this compound?
A common method for determining the in vitro activity of this compound is by measuring the incorporation of [γ-³²P]ATP into a substrate peptide like Sakamototide.[2][3][5]
Kinase Assay Protocol:
-
Prepare a reaction mixture containing purified GST-NUAK1, the substrate peptide (e.g., 200 µM Sakamototide), and [γ-³²P]ATP (e.g., 100 µM).
-
Add varying concentrations of this compound or DMSO (as a control).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in 50 mM orthophosphoric acid.
-
Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by an acetone (B3395972) rinse.
-
Quantify the incorporated radioactivity using Cerenkov counting.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[5][6]
Q5: How can I assess the effect of this compound on cell proliferation?
Cell proliferation assays are used to evaluate the cytostatic effects of this compound.
Cell Proliferation Assay (using U2OS cells or MEFs):
-
Seed cells in a 96-well plate (e.g., 2000 cells/well for U2OS, 3000 cells/well for MEFs).[2]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO).
-
Incubate for a period of up to 5 days.[2]
-
Assess cell viability using a colorimetric assay such as the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay.[2]
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
Troubleshooting Guide
Q6: My IC50 value for this compound is different from the published value of 100 nM. What could be the reason?
Several factors can contribute to variability in IC50 values:
-
Assay Conditions: Differences in ATP concentration, substrate concentration, and enzyme purity can all affect the apparent IC50. Ensure your assay conditions are consistent and well-controlled.
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage or handling can lead to degradation.
-
Cell Line Differences: The cellular context, including the expression levels of NUAK1 and its downstream effectors, can influence the inhibitor's potency.
-
Resistant Mutations: A specific mutation in NUAK1 (A195T) has been shown to confer resistance to this compound, increasing the IC50 value by approximately 50-fold.
Q7: I am observing effects that may not be related to NUAK1 inhibition. How can I check for off-target effects?
While this compound is highly selective, off-target effects can occur, especially at higher concentrations.[7]
-
Dose-Response Curve: Perform a detailed dose-response analysis. Off-target effects often appear at concentrations significantly higher than the IC50 for the primary target.
-
Control Experiments:
-
Knockdown/Knockout Models: Compare the effects of this compound treatment with the phenotype observed in NUAK1 knockdown or knockout cells. The effects should be comparable.[5][6]
-
Resistant Mutant: Express the drug-resistant NUAK1[A195T] mutant in your cells. If the observed effect is still present in the presence of this compound, it is likely an off-target effect.
-
-
Kinase Profiling: If significant off-target effects are suspected, consider a broader kinase profiling screen to identify other potential targets.
Q8: My results from cell culture experiments do not translate to my tissue or in vivo models. Why might this be?
Discrepancies between cell culture and more complex models are common and can arise from several factors:
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Complex Signaling in Tissues: The regulation of the NUAK1 pathway and its downstream targets, like MYPT1, can be more complex in tissues compared to cultured cells.[7][8] Other signaling pathways may compensate for NUAK1 inhibition in a tissue context.
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Pharmacokinetics and Bioavailability: The concentration of this compound that reaches the target tissue in vivo may differ from the concentration used in vitro. Factors such as metabolism, distribution, and excretion play a significant role.
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Cellular Microenvironment: The three-dimensional architecture and cellular heterogeneity of tissues can influence the response to inhibitors in ways that are not recapitulated in monolayer cell cultures.
Visualizations
Caption: The NUAK1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing this compound.
Caption: A troubleshooting logic diagram for addressing experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | AMPK | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
Hth-01-015 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of Hth-01-015, a selective NUAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.[1][2][3][4][5] Under these conditions, the compound is stable for at least two to four years.[1][3][4]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for shorter periods (up to 6 months).[1][6]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in DMSO (up to 100 mM), ethanol (B145695) (up to 100 mM), and DMF (30 mg/ml).[2][3] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD have been described.[6][7]
Q4: Is this compound sensitive to light or moisture?
Stability and Storage Conditions
The stability of this compound is critical for ensuring reproducible experimental results. The following tables summarize the recommended storage conditions for both the solid compound and its solutions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Supplier Recommendation |
| Short-term | 0 - 4 °C | Days to weeks | MedKoo Biosciences[4] |
| Long-term | -20°C | ≥ 4 years | Cayman Chemical[3] |
| Long-term | -20°C | 3 years | Selleck Chemicals[1] |
| Long-term | -20°C | >2 years | MedKoo Biosciences[4] |
Table 2: Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration | Supplier Recommendation |
| DMSO | -80°C | 1 year | MedChemExpress, Selleck Chemicals[1][6] |
| DMSO | -20°C | 6 months | MedChemExpress[6] |
| DMSO | -20°C | 1 month | Selleck Chemicals[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper solvent storage (e.g., wet DMSO)- Repeated freeze-thaw cycles | - Gently warm and/or sonicate the solution to aid dissolution.[6]- Use fresh, anhydrous DMSO.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Loss of biological activity | - Improper storage leading to degradation- Multiple freeze-thaw cycles of stock solution | - Ensure the compound and its solutions are stored at the recommended temperatures.- Use freshly prepared dilutions from a properly stored stock solution for experiments. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution due to improper dissolution or storage- Degradation of the compound | - Verify the complete dissolution of the compound when preparing stock solutions.- Prepare fresh stock solutions if degradation is suspected. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reliable outcomes.
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.
-
Materials: this compound (solid), anhydrous DMSO.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mM).[2][6]
-
Vortex and/or sonicate the solution to ensure complete dissolution.[6]
-
Aliquot the stock solution into single-use vials and store at -80°C.[1]
-
Protocol 2: In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., NUAK1). This protocol is based on a radiometric assay.[1][8]
-
Materials: Purified kinase, kinase buffer, substrate peptide (e.g., Sakamototide), [γ-³²P]ATP, this compound, 50 mM orthophosphoric acid, P81 paper.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and this compound at various concentrations in the kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.[1]
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 paper and immediately immersing it in 50 mM orthophosphoric acid.[1][7]
-
Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a rinse with acetone.[1]
-
Allow the paper to air dry.
-
Quantify the incorporation of ³²P into the substrate using Cerenkov counting.[1]
-
Visualizations
Logical Workflow for this compound Handling and Storage
Caption: Workflow for proper storage and handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound – Bioquote [bioquote.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. This compound | AMPK | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to NUAK Inhibitors: Hth-01-015 versus WZ4003
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used NUAK (NUAK family, SNF1-like kinase) inhibitors, Hth-01-015 and WZ4003. The information presented is collated from key research findings to facilitate an informed decision on the selection of the most appropriate inhibitor for specific research applications. This comparison focuses on their respective performance, supported by experimental data, and includes detailed methodologies for the key experiments cited.
Introduction to NUAK Kinases and Their Inhibition
NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are members of the AMP-activated protein kinase (AMPK) family.[1] They are activated by the tumor suppressor kinase LKB1 and are implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and survival.[2] Dysregulation of NUAK signaling is associated with diseases such as cancer, making these kinases attractive targets for therapeutic intervention.[2][3] this compound and WZ4003 are two of the first-described, highly selective inhibitors of NUAK kinases, enabling researchers to probe their physiological and pathological functions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and WZ4003, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | WZ4003 | Reference(s) |
| Target(s) | NUAK1 | NUAK1 and NUAK2 | [1] |
| IC50 for NUAK1 | 100 nM | 20 nM | [1] |
| IC50 for NUAK2 | >10,000 nM | 100 nM | [1] |
| Selectivity | Highly selective for NUAK1 over NUAK2 (>100-fold) and a panel of 139 other kinases. | Highly selective for NUAK1/2 over a panel of 139 other kinases. | [1] |
Signaling Pathway and Mechanism of Action
Both this compound and WZ4003 function as ATP-competitive inhibitors of NUAK kinases. The canonical signaling pathway involves the activation of NUAK1 by the upstream kinase LKB1. Activated NUAK1 then phosphorylates downstream substrates, a key one being Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445 (Ser445).[1] This phosphorylation event is a critical step in the regulation of cellular processes such as cell adhesion and migration.[4] Both inhibitors have been shown to effectively suppress the phosphorylation of MYPT1 at Ser445 in various cell lines.[1]
Head-to-Head Performance in Cellular Assays
The efficacy of this compound and WZ4003 has been compared in several key cellular assays, demonstrating their utility in studying NUAK1-mediated functions.
Cell Migration (Wound-Healing Assay)
In wound-healing assays using mouse embryonic fibroblasts (MEFs), both 10 µM this compound and 10 µM WZ4003 significantly inhibited cell migration to a similar extent as observed in NUAK1 knockout MEFs. This indicates that both inhibitors are effective at blocking NUAK1-dependent cell motility.
Cell Proliferation Assay
The anti-proliferative effects of the inhibitors were assessed in U2OS osteosarcoma cells and MEFs. In U2OS cells, treatment with 10 µM this compound or 10 µM WZ4003 suppressed cell proliferation to a degree comparable to that achieved by NUAK1 shRNA knockdown. Similarly, in MEFs, both inhibitors reduced proliferation to the same extent as NUAK1 knockout.
3D Cell Invasion Assay
The invasive potential of U2OS cells was examined using a 3D Matrigel invasion assay. Both 10 µM this compound and 10 µM WZ4003 were found to impair the invasive capability of these cells, mirroring the effect of NUAK1 knockdown.[1]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reaction Setup : Prepare a reaction mixture containing the purified recombinant NUAK1 or NUAK2 enzyme, a suitable substrate (e.g., 200 µM Sakamototide), and assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2).
-
Inhibitor Addition : Add varying concentrations of this compound or WZ4003 (typically in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiation : Start the kinase reaction by adding ATP (e.g., 100 µM [γ-³²P]ATP).
-
Incubation : Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination : Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.[5]
-
Washing : Wash the P81 papers to remove unincorporated [γ-³²P]ATP.[5]
-
Quantification : Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Phospho-MYPT1 (Ser445)
This method is used to detect the phosphorylation status of MYPT1 in cells treated with NUAK inhibitors.
-
Cell Culture and Treatment : Culture cells (e.g., U2OS, MEFs) to 70-80% confluency. Treat the cells with the desired concentrations of this compound, WZ4003, or DMSO for a specified duration (e.g., 2-16 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-MYPT1 (Ser445) overnight at 4°C. A parallel blot should be incubated with an antibody for total MYPT1 as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration (Wound-Healing) Assay
This assay measures the rate of collective cell migration.
-
Cell Seeding : Seed cells in a multi-well plate to create a confluent monolayer.
-
Wound Creation : Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.
-
Treatment : Wash the wells to remove dislodged cells and add fresh media containing the desired concentrations of this compound, WZ4003, or DMSO.
-
Imaging : Capture images of the wound at time 0 and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Data Analysis : Measure the area of the wound at each time point and calculate the rate of wound closure.
3D Cell Invasion Assay
This assay assesses the ability of cells to invade through an extracellular matrix.
-
Chamber Preparation : Use a multi-well plate with inserts containing a porous membrane coated with a basement membrane matrix (e.g., Matrigel). Rehydrate the matrix according to the manufacturer's instructions.
-
Cell Seeding : Resuspend serum-starved cells in serum-free medium containing the desired concentrations of this compound, WZ4003, or DMSO and seed them into the upper chamber of the inserts.[6]
-
Chemoattractant : Add a chemoattractant (e.g., medium containing 10% FBS) to the lower chamber.[6]
-
Incubation : Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification : Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of invading cells in multiple fields of view under a microscope.
Conclusion
Both this compound and WZ4003 are highly potent and selective inhibitors of NUAK kinases, serving as invaluable tools for cancer research and drug development. The primary distinction between the two lies in their selectivity for the NUAK isoforms. WZ4003 inhibits both NUAK1 and NUAK2 , making it a suitable tool for studying the combined roles of these kinases. In contrast, This compound is highly selective for NUAK1 , providing a means to dissect the specific functions of this isoform without confounding effects from NUAK2 inhibition. The choice between these two inhibitors will therefore depend on the specific research question being addressed. For studies aiming to understand the distinct roles of NUAK1, this compound is the superior choice. For broader investigations into the effects of inhibiting the NUAK family, WZ4003 is more appropriate. The experimental data consistently demonstrates that both compounds effectively phenocopy NUAK1 loss-of-function in cellular assays of migration, proliferation, and invasion.
References
Validating Hth-01-015 Specificity with NUAK1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NUAK1 inhibitor Hth-01-015, with a focus on validating its specificity using NUAK1 knockout cells. The experimental data cited herein demonstrates that this compound effectively phenocopies the effects of NUAK1 genetic ablation, confirming its on-target activity.
Introduction to this compound and NUAK1
NUAK1 (NUAK family, SNF1-like kinase 1) is a member of the AMP-activated protein kinase (AMPK)-related family of protein kinases. It is activated by the tumor suppressor kinase LKB1 and plays a role in various cellular processes, including cell adhesion, migration, and proliferation.[1] this compound is a potent and selective small molecule inhibitor of NUAK1, with an IC50 of 100 nM.[1] It exhibits high selectivity for NUAK1 over the closely related NUAK2 and a panel of 139 other kinases.[1] A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated by NUAK1 at Serine 445 (Ser445).[1]
NUAK1 Signaling Pathway
The signaling cascade involving LKB1, NUAK1, and MYPT1 is crucial for regulating cellular functions. The following diagram illustrates this pathway.
Caption: LKB1-NUAK1-MYPT1 Signaling Pathway.
Comparative Analysis: this compound vs. NUAK1 Knockout
To validate that the cellular effects of this compound are a direct result of NUAK1 inhibition, experiments were conducted comparing its activity in wild-type (WT) cells versus NUAK1 knockout (KO) cells. The results demonstrate that this compound treatment in WT cells phenocopies the NUAK1 KO phenotype.
Data Summary
The following tables summarize the quantitative data from key validation experiments.
Table 1: Effect on Cell Proliferation
| Cell Line | Condition | Proliferation (relative to WT control) |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type + DMSO | 100% |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type + this compound (10 µM) | ~50% |
| Mouse Embryonic Fibroblasts (MEFs) | NUAK1 Knockout | ~50% |
| U2OS (Human Osteosarcoma) | Control shRNA + DMSO | 100% |
| U2OS (Human Osteosarcoma) | Control shRNA + this compound (10 µM) | ~60% |
| U2OS (Human Osteosarcoma) | NUAK1 shRNA | ~60% |
Table 2: Effect on Cell Migration (Wound Healing Assay)
| Cell Line | Condition | Wound Closure (relative to WT control) |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type + DMSO | 100% |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type + this compound (10 µM) | Significantly Inhibited |
| Mouse Embryonic Fibroblasts (MEFs) | NUAK1 Knockout | Significantly Inhibited |
Table 3: Effect on MYPT1 Phosphorylation
| Cell Line | Condition | p-MYPT1 (Ser445) Levels |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type + DMSO | High |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type + this compound (10 µM) | Low |
| Mouse Embryonic Fibroblasts (MEFs) | NUAK1 Knockout | Low |
Alternative NUAK1 Inhibitors
While this compound is highly selective for NUAK1, other inhibitors have been developed, some with different specificity profiles.
Table 4: Comparison with Alternative Inhibitors
| Inhibitor | Target(s) | IC50 (NUAK1) | Key Features |
| This compound | NUAK1 | 100 nM | Highly selective for NUAK1 over NUAK2. |
| WZ4003 | NUAK1, NUAK2 | 20 nM | Potent dual inhibitor of NUAK1 and NUAK2. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blotting for Phospho-MYPT1 (Ser445)
This protocol describes the detection of phosphorylated MYPT1 as a marker of NUAK1 activity.
Caption: Western Blotting Workflow.
-
Cell Lysis: Cells (Wild-Type, NUAK1 KO, and Wild-Type treated with this compound or DMSO) are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated MYPT1 at Ser445.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Proliferation Assay
This assay measures the rate of cell growth under different conditions.
-
Cell Seeding: Wild-type and NUAK1 knockout MEFs, or U2OS cells with control or NUAK1 shRNA, are seeded at a low density in 96-well plates.
-
Treatment: For inhibitor studies, wild-type cells are treated with this compound (10 µM) or a DMSO vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Quantification: Cell proliferation is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability. Luminescence is read on a plate reader.
Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Caption: Wound Healing Assay Workflow.
-
Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
Treatment: The medium is replaced with fresh medium containing this compound (10 µM) or DMSO for the respective treatment groups.
-
Imaging: The wound is imaged at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine cell migration.
Conclusion
The experimental data strongly supports the high specificity of this compound for NUAK1. The inhibitor's ability to replicate the phenotype of NUAK1 knockout in key cellular processes such as proliferation and migration, along with its targeted inhibition of the downstream substrate MYPT1, validates its use as a precise chemical probe for studying NUAK1 biology. For researchers investigating the roles of NUAK1 in health and disease, this compound offers a reliable tool for pharmacological inhibition.
References
A Comparative Guide: Hth-01-015 Versus NUAK1 siRNA Knockdown in Cellular Regulation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacological inhibitor Hth-01-015 and NUAK1 siRNA knockdown. This analysis is supported by experimental data to delineate their effects on cellular processes.
The study of cellular signaling pathways is paramount in understanding disease mechanisms and developing targeted therapeutics. NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, has emerged as a significant player in various cellular functions, including cell proliferation, migration, and adhesion.[1][2] Two primary tools to investigate NUAK1 function are the selective small molecule inhibitor this compound and RNA interference using small interfering RNA (siRNA). This guide provides a detailed comparison of the effects and methodologies associated with these two approaches.
Mechanism of Action
This compound is a potent and highly selective inhibitor of NUAK1, with a reported IC50 of 100 nM.[1][3][4] Its selectivity is a key advantage, as it shows more than 100-fold greater potency for NUAK1 over the closely related NUAK2 and does not significantly inhibit a wide panel of other kinases.[1][4] This specificity allows for the targeted interrogation of NUAK1's role in cellular pathways.
In contrast, NUAK1 siRNA knockdown involves the introduction of small interfering RNA molecules that specifically target NUAK1 mRNA for degradation, thereby preventing its translation into protein.[5][6] This genetic approach directly reduces the total amount of NUAK1 protein in the cell, offering a different mode of diminishing NUAK1 activity compared to the enzymatic inhibition by this compound.
Comparative Effects on Cellular Processes
Both this compound treatment and NUAK1 siRNA knockdown have been demonstrated to produce strikingly similar phenotypic effects in various cell lines, suggesting that the primary effects of this compound are indeed mediated through its inhibition of NUAK1.
Cell Proliferation
Studies in U2OS osteosarcoma cells and mouse embryonic fibroblasts (MEFs) have shown that both 10 µM this compound and NUAK1 shRNA knockdown significantly suppress cell proliferation.[1][2] Similarly, in WPMY-1 human prostate stromal cells, both NUAK1 siRNA and 10 µM this compound led to a reduction in cell proliferation.[5]
| Intervention | Cell Line | Effect on Proliferation | Reference |
| This compound (10 µM) | U2OS | Suppression, to the same extent as NUAK1 shRNA knockdown. | [1][2] |
| NUAK1 shRNA | U2OS | Suppression. | [1][2] |
| This compound (10 µM) | MEFs | Suppression, to the same extent as NUAK1 knockout. | [1] |
| NUAK1 Knockout | MEFs | Suppression. | [1] |
| This compound (10 µM) | WPMY-1 | Reduced by 51%. | [5] |
| NUAK1 siRNA | WPMY-1 | Reduced by 60%. | [5][7] |
Cell Migration and Invasion
The migratory and invasive potential of cancer cells is often linked to NUAK1 activity. In wound-healing assays using MEFs, this compound significantly inhibited cell migration to a similar degree as NUAK1 knockout.[1][2] Furthermore, in a 3D cell invasion assay with U2OS cells, both this compound and NUAK1 knockdown impaired the invasive potential to the same extent.[1][2] In prostate cancer cells, NUAK1 knockdown has been shown to inhibit epithelial-mesenchymal transition (EMT), migration, and invasion.[8]
| Intervention | Cell Line | Effect on Migration/Invasion | Reference |
| This compound | MEFs | Significantly inhibited migration in a wound-healing assay, similar to NUAK1-knockout. | [1][2] |
| NUAK1 Knockout | MEFs | Significantly inhibited migration. | [1][2] |
| This compound | U2OS | Impaired invasive potential in a 3D cell invasion assay, to the same extent as NUAK1 knockdown. | [1][2] |
| NUAK1 Knockdown | U2OS | Impaired invasive potential. | [1][2] |
| NUAK1 siRNA | Prostate Cancer Cells | Inhibited EMT, migration, and invasion. | [8] |
Substrate Phosphorylation
A key downstream target of NUAK1 is the myosin phosphatase-targeting subunit 1 (MYPT1), which NUAK1 phosphorylates at Ser445.[1] Both this compound and NUAK1 knockdown have been shown to effectively inhibit the phosphorylation of MYPT1 at this site in various cell lines, including HEK-293, U2OS, and MEFs.[1][3] This provides a direct biochemical readout of NUAK1 inhibition.
| Intervention | Cell Line | Effect on MYPT1 Ser445 Phosphorylation | Reference |
| This compound | HEK-293 | Suppressed NUAK1-mediated phosphorylation. | [3] |
| This compound | U2OS, MEFs | Inhibited phosphorylation to the same extent as NUAK1 knockdown/knockout. | [1] |
| NUAK1 shRNA/Knockout | U2OS, MEFs | Inhibited phosphorylation. | [1] |
Signaling Pathways and Experimental Workflows
The regulation of NUAK1 and its downstream effects are part of a complex signaling network. A simplified representation of the NUAK1 signaling pathway and a typical experimental workflow for comparing this compound and NUAK1 siRNA are depicted below.
Caption: Simplified NUAK1 signaling pathway.
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK1 knockdown suppresses prostate cancer cell epithelial-mesenchymal transition, migration, and invasion through microRNA-30b-5p - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hth-01-015 and Other Commercially Available NUAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hth-01-015 with other commercially available inhibitors of NUAK1 (NUAK family kinase 1), a serine/threonine kinase implicated in various cellular processes, including cell adhesion, proliferation, and stress resistance. This document summarizes key quantitative data, presents detailed experimental protocols for inhibitor characterization, and visualizes relevant biological pathways and workflows.
Introduction to NUAK1
NUAK1, also known as AMP-activated protein kinase (AMPK)-related kinase 5 (ARK5), is a member of the AMPK-related kinase family. It is activated by the tumor suppressor kinase LKB1 and plays a significant role in cellular stress responses, cell polarity, and migration. Dysregulation of NUAK1 activity has been linked to cancer progression and other diseases, making it an attractive target for therapeutic intervention.
Commercially Available NUAK1 Inhibitors: A Comparative Overview
Several small molecule inhibitors targeting NUAK1 are commercially available. This section provides a comparative analysis of their biochemical potency, selectivity, and reported cellular effects. The data presented below is compiled from various scientific publications and commercial datasheets.
Quantitative Data Summary
| Inhibitor | Target(s) | NUAK1 IC50 | NUAK2 IC50 | Other Notable Targets | Key Cellular Effects |
| This compound | NUAK1 | 100 nM[1][2][3][4][5][6][7][8] | >10 µM[1][7] | Highly selective against a panel of 139 other kinases.[2][3][4][6][7][8] | Inhibits NUAK1-mediated phosphorylation of MYPT1, suppresses cell proliferation, migration, and invasion.[1][2][3][4][8] |
| WZ4003 | NUAK1/2 | 20 nM[2][7][9][10][11][12][13][14] | 100 nM[2][7][9][10][11][12][13][14] | Highly selective against a panel of 139 other kinases.[2][11][12][13] | Inhibits phosphorylation of MYPT1, reduces cell proliferation, migration, and invasion.[2][9][15] |
| UCB9386 | NUAK1 | pIC50 = 10.1[9][10] | Inhibited by ~50% at 10 nM.[9][10] | JAK2 inhibited by >50% at 10 nM.[10] | Brain-penetrant, suitable for in vivo studies in CNS disorders.[1][3][9][10][12] |
| KI-301670 | NUAK1 | IC50 = 1.7 µM (MIA PaCa-2), 2.6 µM (AsPC-1)[16] | Not specified | Targets the ATP binding site of NUAK1.[16] | Inhibits PI3K/AKT pathway, induces G0/G1 cell cycle arrest, and promotes apoptosis in pancreatic cancer cells.[16][17] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the NUAK1 signaling pathway and a general workflow for inhibitor characterization.
Figure 1: Simplified NUAK1 Signaling Pathway.
Figure 2: Experimental Workflow for NUAK1 Inhibitor Characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of NUAK1 inhibitors.
In Vitro NUAK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NUAK1.
-
Materials:
-
Recombinant active NUAK1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Sakamototide or CHKtide)[18]
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™)
-
Test inhibitors (serial dilutions)
-
96-well plates
-
Phosphocellulose P81 paper (for radioactive assay) or ADP-Glo™ Kinase Assay reagents (for luminescence-based assay)
-
Scintillation counter or luminometer
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing Kinase Assay Buffer, substrate peptide, and diluted active NUAK1 enzyme.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Procedure (Luminescence-Based Assay - ADP-Glo™):
-
Follow steps 1-3 from the radiometric assay, using non-radiolabeled ATP.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 45 minutes).[18]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate kinase activity based on the luminescent signal and determine IC50 values.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can enter live cells and bind to NUAK1.
-
Materials:
-
HEK293 cells
-
NanoLuc®-NUAK1 Fusion Vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
Test inhibitors (serial dilutions)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well or 384-well white plates
-
Luminometer capable of measuring BRET
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-NUAK1 Fusion Vector and seed them into assay plates.[19][20]
-
The following day, add the NanoBRET™ Tracer to the cells.
-
Add serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.[20]
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable luminometer.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
-
Western Blot for Phosphorylated MYPT1
This assay determines the effect of the inhibitor on the downstream signaling of NUAK1 by measuring the phosphorylation of its substrate, MYPT1.
-
Materials:
-
Cell line expressing NUAK1 (e.g., U2OS, HEK293)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Culture cells to a suitable confluency and treat with the test inhibitor or vehicle control for a specified time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the inhibitor on the collective migration of a cell population.
-
Materials:
-
Adherent cell line
-
Culture plates (e.g., 6-well or 12-well)
-
Pipette tips (p200 or p10) or a specialized scratch tool
-
Test inhibitors
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.[4]
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.[4]
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test inhibitor or vehicle control.
-
Capture an image of the wound at time 0.
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[7]
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.
-
Cell Invasion (Transwell) Assay
This assay evaluates the ability of cells to invade through an extracellular matrix barrier, a key feature of metastasis.
-
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Extracellular matrix (ECM) gel (e.g., Matrigel)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test inhibitors
-
Cotton swabs
-
Fixing solution (e.g., methanol) and staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of ECM gel and allow it to solidify.[21]
-
Harvest and resuspend cells in serum-free medium containing the test inhibitor or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours, allowing the cells to invade through the ECM and the membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several fields of view using a microscope.
-
Compare the number of invading cells in the inhibitor-treated groups to the control group.
-
Conclusion
The selection of a NUAK1 inhibitor for research purposes depends on the specific experimental needs. This compound offers high selectivity for NUAK1 over NUAK2, making it a valuable tool for dissecting the specific roles of NUAK1. WZ4003, as a dual NUAK1/2 inhibitor, is useful for studying the combined effects of inhibiting both isoforms. Newer compounds like UCB9386 provide options for in vivo studies, particularly in the central nervous system, while KI-301670 shows promise in specific cancer contexts like pancreatic cancer. The provided protocols offer a starting point for the comprehensive evaluation of these and other potential NUAK1 inhibitors.
References
- 1. Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. med.virginia.edu [med.virginia.edu]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UCB9386 | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. UCB-9386 is brain-penetrant Nuak1 inhibitor for CNS disorders | BioWorld [bioworld.com]
- 13. corning.com [corning.com]
- 14. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KI-301670 | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 17. Discovery of a novel NUAK1 inhibitor against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. carnabio.com [carnabio.com]
- 21. snapcyte.com [snapcyte.com]
Hth-01-015: A Comparative Guide to its Kinase Cross-Reactivity Profile
For researchers and drug development professionals investigating the NUAK1 signaling pathway, the selectivity of chemical probes is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Hth-01-015, a potent NUAK1 inhibitor, against other kinases, supported by experimental data.
This compound has emerged as a highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5][6] Its utility as a chemical probe is underscored by its minimal off-target activity, allowing for precise dissection of NUAK1-mediated cellular processes.
Potency and Selectivity Against NUAK Family Kinases
This compound demonstrates potent inhibition of NUAK1 with a reported half-maximal inhibitory concentration (IC50) of 100 nM.[1][2][3][5] A key feature of its selectivity is the greater than 100-fold difference in potency against the closely related NUAK2, for which the IC50 is greater than 10 µM.[1][3] This high degree of selectivity within the NUAK family is crucial for attributing observed biological effects specifically to the inhibition of NUAK1.
| Kinase | IC50 |
| NUAK1 | 100 nM[1][2][3][5] |
| NUAK2 | >10 µM[1][3] |
Broad Kinase Cross-Reactivity Profile
To assess its broader selectivity, this compound was profiled against a large panel of 139 or 140 different kinases.[1][2][3][5][7][8] The compound exhibited remarkable specificity, with no significant inhibition observed for the vast majority of the kinases tested, including ten other members of the AMPK family.[1][2][4]
However, one study noted some minor off-target effects at a concentration of 1 µM.[9] These are detailed in the table below:
| Kinase | % Inhibition at 1 µM |
| CLK2 | 46%[9] |
| Unnamed Kinase 1 | 32%[9] |
| Unnamed Kinase 2 | 30%[9] |
| Unnamed Kinase 3 | 28%[9] |
| Unnamed Kinase 4 | 24%[9] |
| Myosin Light-Chain Kinase | 23%[9] |
It is important to note that these off-target inhibitions were observed at a concentration ten times higher than the IC50 for NUAK1, suggesting that at concentrations effective for NUAK1 inhibition, this compound remains highly selective.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
The IC50 values for NUAK1 and NUAK2 were determined using an in vitro peptide kinase assay.[1][7][8] Recombinant GST-tagged NUAK1 or NUAK2 were incubated with the substrate peptide "Sakamototide" in the presence of [γ-32P]ATP and varying concentrations of this compound.[7][8] The incorporation of 32P into the substrate peptide was measured to determine the kinase activity. The percentage of kinase activity relative to a DMSO-treated control was plotted against the inhibitor concentration, and the IC50 value was calculated using non-linear regression analysis.[1][7][8]
Broad Kinase Profiling
The cross-reactivity of this compound was assessed by screening against a panel of 139 other kinases.[1][2][4][7] The screening was performed at a fixed concentration of 1 µM this compound.[1][7][8] The activity of each kinase was measured, and the results were expressed as the percentage of activity remaining compared to a DMSO control.[1][3][7][8] This service was provided by The International Centre for Protein Kinase Profiling.[1][7][8]
Cellular Target Engagement
The on-target activity of this compound in a cellular context has been validated by observing the inhibition of phosphorylation of the known NUAK1 substrate, Myosin Phosphate-Targeting Subunit 1 (MYPT1), at serine 445.[1][2][3][4] Furthermore, a key piece of evidence supporting the specificity of this compound is the identification of a gatekeeper mutation, A195T, in NUAK1.[1][2][4] This mutation renders NUAK1 resistant to inhibition by this compound, providing a powerful genetic tool to confirm that the cellular effects of the inhibitor are a direct consequence of NUAK1 engagement.[1][2][4]
Caption: Workflow for determining the kinase selectivity of this compound.
The NUAK1 signaling pathway is implicated in various cellular processes, including cell adhesion, migration, and proliferation.[1][4][10] The high selectivity of this compound makes it an invaluable tool for elucidating the specific roles of NUAK1 in these and other biological contexts.
Caption: Simplified NUAK1 signaling pathway and the point of inhibition by this compound.
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. [PDF] Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 10. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HTH-01-015 and Novel NUAK2 Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comprehensive comparative analysis of the selective NUAK1 inhibitor, HTH-01-015, and a panel of recently developed NUAK2 inhibitors. This guide details their biochemical potency, cellular activity, and underlying mechanisms of action, supported by experimental data and detailed protocols to inform inhibitor selection for preclinical research.
This report summarizes key quantitative data in structured tables for straightforward comparison, provides detailed methodologies for critical experiments, and includes visual diagrams of pertinent signaling pathways and experimental workflows to enhance understanding.
Introduction to NUAK Kinases and Their Inhibition
NUAK family kinases 1 and 2 (NUAK1 and NUAK2), members of the AMP-activated protein kinase (AMPK) family, are key regulators of cellular processes implicated in cancer progression, including cell adhesion, proliferation, and invasion.[1][2][3] Their activity is regulated upstream by the tumor suppressor kinase LKB1.[4][5] The dysregulation of NUAK kinases is associated with various pathologies, making them attractive therapeutic targets in oncology and other diseases.[2][3][6]
This compound is a well-characterized, potent, and selective inhibitor of NUAK1.[7][8][9][10] In contrast, a growing number of inhibitors have been developed to specifically target NUAK2, offering valuable tools to dissect the distinct biological roles of these two closely related kinases. This guide provides a comparative overview of this compound and prominent NUAK2 inhibitors such as WZ4003, HTH-02-006, KHKI-01128, and KHKI-01215.
Biochemical Potency and Selectivity
The selection of a kinase inhibitor is often guided by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target kinase over other kinases. The following table summarizes the reported in vitro biochemical potencies of this compound and various NUAK2 inhibitors against NUAK1 and NUAK2.
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Reference(s) |
| This compound | NUAK1 | 100 | >10,000 | [7][8][11] |
| WZ4003 | NUAK1/NUAK2 | 20 | 100 | [11][12] |
| HTH-02-006 | NUAK2 | 8 | 126 | [9][13] |
| KHKI-01128 | NUAK2 | >95% inhibition at 1µM | 24 | [7][14] |
| KHKI-01215 | NUAK2 | - | 52 | [8][10][15] |
Cellular Activity and Phenotypic Effects
Beyond biochemical potency, the efficacy of an inhibitor in a cellular context is critical. The following table summarizes the reported cellular activities of these inhibitors in various cancer cell lines, highlighting their impact on cell proliferation, viability, migration, and invasion.
| Inhibitor | Cell Line(s) | Assay | Key Findings | Reference(s) |
| This compound | U2OS, MEFs | Proliferation, Migration, Invasion | Inhibits proliferation, migration, and invasion to a similar extent as NUAK1 knockdown/knockout. | [7] |
| WZ4003 | SW480 | Cell Viability | Reduces cell viability with an IC50 of 5.51 µM. | [7][8] |
| HTH-02-006 | LAPC-4, 22RV1, HMVP2 | Spheroid Growth, Invasion | Inhibits spheroid growth (IC50s: 4.65-5.72 µM) and blocks invasion. | [9][16] |
| KHKI-01128 | SW480 | Cell Viability, Apoptosis | Reduces cell viability (IC50: 1.26 µM) and induces apoptosis. | [7][8][14] |
| KHKI-01215 | SW480 | Cell Viability, Apoptosis | Reduces cell viability (IC50: 3.16 µM) and induces apoptosis. | [8][10][15] |
Signaling Pathways and Mechanism of Action
NUAK kinases are key components of the LKB1-AMPK signaling axis. Their inhibition impacts downstream cellular processes by modulating the phosphorylation of key substrates.
Caption: The LKB1-AMPK-NUAK signaling cascade.
Inhibitors of NUAK1 and NUAK2 exert their effects by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. A key substrate for both NUAK1 and NUAK2 is Myosin Phosphatase Target Subunit 1 (MYPT1).[9] Phosphorylation of MYPT1 is a critical event in regulating cellular processes such as cell migration. NUAK2 has also been shown to activate the transcriptional co-activators YAP and TAZ, promoting cell proliferation.[7][8]
Experimental Protocols
To facilitate the replication and validation of the findings presented, this section provides detailed protocols for key experimental assays.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the NUAK kinase (NUAK1 or NUAK2), the substrate (e.g., Sakamototide or CHKtide), and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound or a NUAK2 inhibitor) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.[17][18][19]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20][21][22][23]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Phosphorylated MYPT1
This technique is used to detect the phosphorylation status of MYPT1, a direct substrate of NUAK kinases.
-
Cell Lysis: Treat cells with the inhibitor of interest, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696 or Ser445). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6][24][25][26]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: Workflow for Western Blotting analysis.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Grow a confluent monolayer of cells in a culture plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized insert.[3][27][28][29][30]
-
Inhibitor Treatment: Treat the cells with the desired concentration of the inhibitor.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Analysis: Measure the area or width of the wound at each time point to quantify the rate of cell migration.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel, a reconstituted basement membrane.[1][5][31][32]
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Chemoattractant and Inhibitor Addition: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber. The inhibitor can be added to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: After incubation, remove the non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells to quantify invasion.
Conclusion
The development of selective inhibitors for NUAK1 and NUAK2 has provided invaluable tools for dissecting their distinct and overlapping roles in cellular physiology and disease. This compound remains a benchmark for selective NUAK1 inhibition. For researchers focusing on NUAK2, inhibitors such as HTH-02-006, KHKI-01128, and KHKI-01215 offer potent and increasingly selective options. The choice of inhibitor should be guided by the specific research question, considering the relative potency against NUAK1 and NUAK2, as well as the cellular context of the experiment. The data and protocols presented in this guide aim to facilitate informed decision-making and the rigorous execution of experiments in the study of NUAK kinase biology.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. corning.com [corning.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. KHKI-01128 | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NUAK2 Kinase Enzyme System Application Note [promega.sg]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. merckmillipore.com [merckmillipore.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Wound healing migration assay (Scratch assay) [protocols.io]
- 28. Wound healing assay | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 31. snapcyte.com [snapcyte.com]
- 32. scientificlabs.com [scientificlabs.com]
Hth-01-015: A Comparative Guide to its Selectivity for NUAK1
For researchers and drug development professionals investigating the roles of NUAK1 kinase, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of Hth-01-015 with other known NUAK1 inhibitors, focusing on its selectivity profile as confirmed by various studies. The information presented is intended to assist in making informed decisions for designing experiments and interpreting results.
Introduction to this compound
This compound is a chemical probe that has been identified as a highly selective inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] NUAK1 is implicated in several cellular processes, including cell adhesion, migration, and proliferation, making it a target of interest in cancer research and other therapeutic areas.[1][2][4] The selectivity of an inhibitor is a critical attribute, as off-target effects can lead to misinterpretation of experimental results and potential toxicity.
Comparative Selectivity of NUAK1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other commonly cited NUAK inhibitors.
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Notes on Selectivity | Reference |
| This compound | NUAK1 | 100 | >10,000 | Highly selective for NUAK1 over NUAK2 (>100-fold). Did not significantly inhibit 139 other kinases in a broad panel screening.[1][3] | [1][2] |
| WZ4003 | NUAK1/NUAK2 | 20 | 100 | Potent dual inhibitor of NUAK1 and NUAK2. Also demonstrated high selectivity across a panel of 139 other kinases. | [1][2] |
| ON123300 | NUAK1 | 7.6 (pIC50) | Not specified | Potent NUAK1 inhibitor in biochemical assays, with good selectivity over MARK3. | [5] |
| KHKI-01128 | NUAK1/NUAK2 | Not specified | 24 | Potent against NUAK2 and also shows robust binding to NUAK1. | [6] |
| KHKI-01215 | NUAK1/NUAK2 | Not specified | 52 | Less potent than KHKI-01128 but has a better selectivity profile against a broader kinase panel. | [6] |
| BAY-880 | NUAK1 | Not specified | Not specified | Inhibited 96% of NUAK1 activity at 1 µM. Showed >50% inhibition for 33 out of 274 kinases tested. | [6] |
Experimental Protocols
The determination of inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based validation. The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol:
-
Kinase Reaction Setup: Recombinant GST-tagged NUAK1 or NUAK2 is incubated in a reaction buffer containing [γ-³²P]ATP and a substrate peptide (e.g., Sakamototide).
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 20 minutes) to allow for phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
Washing: The paper is washed multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of incorporated ³²P in the substrate is quantified using a scintillation counter.
-
IC50 Determination: The percentage of kinase activity relative to the DMSO control is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated using non-linear regression analysis.[7]
Cellular Target Engagement Assay (MYPT1 Phosphorylation)
This assay validates the inhibitor's activity in a cellular context by measuring the phosphorylation of a known downstream substrate of NUAK1.
Protocol:
-
Cell Culture and Treatment: Cells expressing endogenous NUAK1 (e.g., U2OS or HEK-293 cells) are cultured to a suitable confluency. The cells are then treated with various concentrations of the inhibitor (e.g., this compound) or DMSO for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the NUAK1 substrate, MYPT1 (at Ser445), and a primary antibody for total MYPT1 as a loading control.
-
Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated MYPT1 to total MYPT1 is calculated to determine the extent of inhibition.[1][7]
Validation of On-Target Effects
To further confirm that the observed cellular effects of this compound are due to the inhibition of NUAK1, a drug-resistant mutant can be employed.
Protocol:
-
Generation of Drug-Resistant Mutant: A mutation is introduced into the NUAK1 gene (e.g., A195T) that confers resistance to the inhibitor without affecting the kinase's basal activity.[1][2]
-
Cellular Expression: Cells are engineered to overexpress either wild-type NUAK1 or the drug-resistant NUAK1[A195T] mutant.
-
Inhibitor Treatment and Analysis: These cells are then treated with the inhibitor, and the phosphorylation of MYPT1 at Ser445 is assessed as described above. A lack of inhibition in cells expressing the A195T mutant, in contrast to the inhibition observed in cells with wild-type NUAK1, provides strong evidence that the inhibitor's effects are mediated through NUAK1.[1][2]
Visualizing the Selectivity Workflow
The following diagram illustrates the typical workflow for confirming the selectivity of a NUAK1 inhibitor like this compound.
Caption: Workflow for confirming NUAK1 inhibitor selectivity.
Conclusion
The available data strongly support this compound as a highly selective inhibitor of NUAK1. Its minimal off-target activity, as demonstrated in broad kinase panels and validated in cellular assays, makes it a valuable tool for dissecting the specific functions of NUAK1. When choosing an inhibitor, researchers should consider the specific requirements of their experimental system. For studies requiring specific inhibition of NUAK1, this compound is an excellent choice. In contrast, if the dual inhibition of both NUAK1 and NUAK2 is desired, WZ4003 may be a more appropriate tool. The detailed protocols and comparative data provided in this guide should aid in the effective use of these inhibitors in future research.
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Hth-01-015's Efficacy Against NUAK1 Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NUAK1 inhibitor Hth-01-015 with the alternative compound WZ4003, focusing on their efficacy against wild-type and mutant forms of the NUAK1 kinase. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Introduction to NUAK1 and this compound
NUAK1 (NUAK family, SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK) family.[1] It is a key player in cellular processes such as cell adhesion, migration, and proliferation.[1][2] The upstream kinase LKB1 activates NUAK1, which in turn phosphorylates downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1), a key regulator of cellular contractility and motility.[1][3] Given its role in pathways that are often dysregulated in cancer, NUAK1 has emerged as a promising target for therapeutic intervention.
This compound is a potent and highly selective inhibitor of NUAK1.[4][5] It exhibits significant selectivity for NUAK1 over the closely related NUAK2 and a wide panel of other kinases, making it a valuable tool for dissecting the specific functions of NUAK1.[4][5]
Comparative Efficacy of this compound and WZ4003
To provide a clear comparison, this guide focuses on this compound and WZ4003, another well-characterized NUAK inhibitor. WZ4003 is a potent inhibitor of both NUAK1 and NUAK2.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and WZ4003 against wild-type NUAK1 and the inhibitor-resistant A195T mutant. The A195T mutation has been identified as a key gatekeeper mutation that confers resistance to these inhibitors.
| Inhibitor | Target | IC50 (nM) | Fold Resistance (A195T vs. Wild-Type) |
| This compound | Wild-Type NUAK1 | 100 | ~50-fold |
| NUAK1 (A195T) | ~5000 (estimated) | ||
| Wild-Type NUAK2 | >10,000[4] | N/A | |
| WZ4003 | Wild-Type NUAK1 | 20 | ~50-fold |
| NUAK1 (A195T) | ~1000 (estimated) | ||
| Wild-Type NUAK2 | 100 | N/A |
Note: The IC50 values for the A195T mutant are estimated based on the reported ~50-fold resistance.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used to assess its efficacy, the following diagrams illustrate the NUAK1 signaling pathway and a typical experimental workflow for inhibitor testing.
Experimental Protocols
The following is a detailed methodology for a standard in vitro kinase assay used to determine the IC50 values of inhibitors against NUAK1, based on the protocol described by Banerjee et al. (2014).
In Vitro NUAK1 Kinase Activity Assay
Objective: To measure the enzymatic activity of NUAK1 in the presence of varying concentrations of an inhibitor to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant purified GST-tagged NUAK1 (wild-type or mutant)
-
Kinase assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)
-
Sakamototide peptide substrate (a generic substrate for AMPK family kinases) or a specific NUAK1 substrate like MYPT1
-
[γ-³²P]ATP
-
This compound or other inhibitors, serially diluted in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the NUAK1 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for NUAK1 if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.
-
Measurement: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparison and Alternatives
The data clearly indicates that while this compound is a potent and highly selective inhibitor of wild-type NUAK1, its efficacy is significantly compromised by the A195T mutation. This highlights a common challenge in kinase inhibitor development, where mutations in the kinase domain can lead to drug resistance.
WZ4003 offers a more potent inhibition of wild-type NUAK1 and has the added feature of inhibiting NUAK2. However, it is equally susceptible to the A195T resistance mutation. The choice between this compound and WZ4003 would therefore depend on the specific research question. For studies requiring specific inhibition of NUAK1, this compound is the superior choice. If dual inhibition of NUAK1 and NUAK2 is desired, or if higher potency against wild-type NUAK1 is required, WZ4003 would be more appropriate.
Conclusion
This compound is a valuable research tool for investigating the specific roles of NUAK1. Its high selectivity allows for targeted studies of this kinase. However, researchers should be aware of the potential for reduced efficacy in the presence of the A195T mutation. For broader inhibition of the NUAK family or for studies where maximal potency against wild-type NUAK1 is paramount, WZ4003 presents a viable alternative, albeit with the same limitation regarding the A195T mutation. The development of next-generation NUAK1 inhibitors that can overcome resistance conferred by mutations such as A195T will be a critical step forward in translating NUAK1-targeted therapies to the clinic.
References
Independent Verification of Hth-01-015 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported IC50 values for the NUAK1 inhibitor, Hth-01-015. The data presented is based on publicly available information and aims to offer a clear perspective on the inhibitor's potency and selectivity.
Executive Summary
This compound is a well-documented selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK) family. The primary body of research identifies its IC50 for NUAK1 to be approximately 100 nM . It exhibits high selectivity for NUAK1 over the closely related NUAK2, with a reported IC50 for NUAK2 greater than 10 µM , indicating a selectivity of over 100-fold. While these values are widely cited across various chemical suppliers and research articles, it is crucial to note that they primarily originate from a single foundational study published in 2014 by Banerjee et al.[1][2][3][4]. To date, extensive independent verification of these specific IC50 values in peer-reviewed literature appears limited. One supplier, InvivoChem, lists a significantly lower IC50 of 6 nM for NUAK1 and 15 nM for NUAK2; however, this is likely a transcriptional error as the provided reference is the original Banerjee et al. paper.
IC50 Value Comparison
The following table summarizes the reported IC50 values for this compound against its primary targets, NUAK1 and NUAK2.
| Target | Reported IC50 (nM) | Source (Primary Publication) | Vendors Citing this Value | Notes |
| NUAK1 | 100 | Banerjee S, et al. (2014)[1][2][3][4] | MedChemExpress, Selleck Chemicals, Tocris Bioscience, R&D Systems[5][6] | This is the most consistently reported IC50 value. |
| NUAK2 | >10,000 | Banerjee S, et al. (2014)[1][2] | MedChemExpress, Selleck Chemicals[5] | Demonstrates >100-fold selectivity for NUAK1 over NUAK2. |
| NUAK1 | 6 | InvivoChem (citing Banerjee et al., 2014)[7] | InvivoChem | This value is inconsistent with the primary source and is likely an error. |
| NUAK2 | 15 | InvivoChem (citing Banerjee et al., 2014)[7] | InvivoChem | This value is inconsistent with the primary source and is likely an error. |
Experimental Protocol for IC50 Determination
The seminal study by Banerjee et al. (2014) provides a detailed methodology for the determination of this compound's IC50 values. Understanding this protocol is key to interpreting the provided data and for designing any independent verification studies.
In Vitro Kinase Assay:
-
Enzymes: Wild-type GST-tagged NUAK1 and GST-tagged NUAK2 were used.
-
Substrate: A synthetic peptide, Sakamototide, was utilized as the substrate for the kinase reaction.[8]
-
Reaction Conditions: The kinase reactions were performed in the presence of 100 µM [γ-³²P]ATP.
-
Detection Method: The incorporation of the radiolabeled phosphate (B84403) from [γ-³²P]ATP into the Sakamototide substrate was measured to quantify kinase activity.
-
IC50 Calculation: IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity. The data was plotted and analyzed using non-linear regression with software such as GraphPad Prism.[1]
The following diagram illustrates the general workflow for this in vitro kinase assay.
References
- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. This compound | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for HTH-01-015
This document provides crucial safety and logistical information for the proper disposal of HTH-01-015, a potent and selective NUAK1 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties Summary
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal.
| Property | Value |
| Chemical Name | 5,13-Dihydro-4,5,13-trimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-naphtho[2,3-e]pyrimido[5,4-b][1][2]diazepin-6-one |
| Molecular Formula | C₂₆H₂₈N₈O |
| Molecular Weight | 468.55 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and ethanol (B145695) |
| Storage | Store at -20°C |
| CAS Number | 1613724-42-7[3] |
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. Laboratory personnel should treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by a qualified professional[4].
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be considered chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container[2].
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a container that is compatible with the chemical and its solvent (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO or ethanol)[2]. The container must have a secure, tight-fitting lid to prevent leaks or spills.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific solvent used. The date of waste accumulation should also be clearly marked[4].
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Incompatible Materials: Ensure that the stored this compound waste is not kept in proximity to incompatible materials[2].
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash[5].
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced[4].
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound are cited in the provided search results. The standard procedure is to follow the guidelines set by regulatory bodies and institutional safety protocols for chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from laboratory to final disposal.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. vumc.org [vumc.org]
- 5. documents.tocris.com [documents.tocris.com]
Personal protective equipment for handling Hth-01-015
Essential Safety and Handling Guide for Hth-01-015
Disclaimer: This document provides essential safety and logistical information for handling this compound in a laboratory setting based on general safety protocols for potent chemical powders. Researchers, scientists, and drug development professionals should always consult the official Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information before handling this compound.
This guide is intended to supplement, not replace, the official SDS. Adherence to institutional safety protocols and proper risk assessment is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles should be worn at all times to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash hazard.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for handling this compound.[1] Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can facilitate skin absorption of other chemicals, selecting gloves with appropriate chemical resistance is critical.[3][4] It is advisable to double-glove. If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing. |
| Body Protection | A lab coat must be worn to protect against contamination of personal clothing.[2][5] For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles.[2] All work with the powder should ideally be conducted within a fume hood to minimize inhalation risk.[6][7] |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation and Area Designation:
-
Weighing the Compound:
-
To minimize the generation of airborne dust, weigh the powdered this compound in a chemical fume hood or a balance enclosure.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.
-
-
Dissolving the Compound:
-
This compound is often dissolved in solvents like DMSO.[3] When adding solvent, do so slowly to avoid splashing.
-
If using DMSO, be aware of its ability to penetrate the skin and potentially carry the dissolved compound with it.[3][4] Handle the resulting solution with the same level of precaution as the solid form.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan
-
Solid Waste:
-
Dispose of any solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste stream as per your institution's guidelines.
-
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 7. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 8. depts.washington.edu [depts.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
